FC131
Description
Propriétés
IUPAC Name |
2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXBICVKLVYNKD-XFTNXAEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N11O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the FC131 and CXCL12 Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-X-C motif chemokine receptor 4 (CXCR4) and its exclusive endogenous ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1), form a critical signaling axis involved in a multitude of physiological and pathological processes.[1][2] This pathway plays a key role in hematopoiesis, embryogenesis, and immune cell trafficking.[2][3] However, its dysregulation is implicated in numerous diseases, including cancer metastasis, inflammatory disorders, and human immunodeficiency virus (HIV-1) entry into host cells.[1][4]
Given its central role in disease, the CXCL12/CXCR4 axis is a major target for therapeutic intervention.[2][4] One of the most potent and selective antagonists developed to target this pathway is FC131, a synthetic cyclic pentapeptide.[1][5] This guide provides a detailed technical overview of the CXCL12/CXCR4 signaling pathway, the mechanism of inhibition by this compound, comprehensive quantitative data, and detailed experimental protocols for studying this critical interaction.
The CXCL12/CXCR4 Signaling Pathway
CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to CXCL12, initiates a cascade of intracellular signaling events.[1][3][6] this compound acts as a competitive antagonist, binding directly to CXCR4 and preventing the engagement of CXCL12, thereby inhibiting the activation of all downstream signaling.[1]
Mechanism of Activation
-
Ligand Binding: CXCL12 binds to the extracellular domain of the seven-transmembrane CXCR4 receptor.[2]
-
G-Protein Coupling and Dissociation: This binding induces a conformational change in CXCR4, leading to the activation of an associated heterotrimeric G-protein (primarily of the Gαi subtype). The Gαi subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing its dissociation from the Gβγ dimer.[1][7]
-
Downstream Signal Transduction: Both the Gαi-GTP and the Gβγ subunits act as secondary messengers, activating multiple downstream effector pathways.[1][7]
Key Downstream Signaling Cascades
The activation of CXCR4 triggers several divergent signaling pathways that regulate critical cellular functions:[2][8]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. It is activated by both Gαi and Gβγ subunits.[1][9]
-
MAPK/ERK Pathway: The Ras/Raf/MEK/ERK cascade, primarily activated by the Gβγ subunit, is a key regulator of gene transcription, cell proliferation, and differentiation.[1][10]
-
PLC/IP₃ Pathway and Calcium Mobilization: The Gβγ subunit can activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of stored calcium (Ca²⁺) from the endoplasmic reticulum, a hallmark of CXCR4 activation, while DAG activates Protein Kinase C (PKC).[1][9]
These pathways collectively orchestrate the cellular responses to CXCL12, most notably chemotaxis (directed cell migration).[11][12]
Mechanism of this compound Antagonism
This compound, with the structure cyclo(-d-Tyr-Arg-Arg-Nal-Gly-), was developed through the structural optimization of the T140 peptide.[5][13] It functions as a potent and highly selective competitive antagonist of CXCR4.[1][5][14]
-
High-Affinity Binding: this compound binds with nanomolar affinity to a pocket within the transmembrane helices of CXCR4.[13] Key interactions involve its arginine residues forming salt bridges with acidic residues (like Glu288 and Asp262) in the receptor.[5]
-
Competitive Inhibition: By occupying the binding site, this compound physically blocks CXCL12 from accessing the receptor, thereby preventing G-protein activation and the initiation of any downstream signaling cascades.[1]
Signaling Pathway Diagram
Caption: CXCL12/CXCR4 signaling and this compound's inhibitory mechanism.
Quantitative Data Summary
The efficacy of this compound has been quantified in various assays. The following tables summarize key performance metrics.
Table 1: Receptor Binding Affinity
| Compound | Assay Type | Cell Line | Radioligand | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|---|
| This compound | Competitive Binding | HEK293 (CXCR4 transfected) | [¹²⁵I]-SDF-1α | 4.5 | [14] |
| this compound Analogues (Amidine-substituted) | Competitive Binding | HEK293 (CXCR4 transfected) | [¹²⁵I]-SDF-1α | 1.9 - 4.1 |[5] |
Table 2: Functional Antagonism
| Assay | Endpoint Measured | Cell Line | Agonist | This compound IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|---|
| Anti-HIV Activity | Inhibition of HIV-1 entry | MAGI | HIV-1 (X4 strains) | EC₅₀: 2.3 - 5.5 | [5] |
| Calcium Mobilization | Inhibition of Ca²⁺ flux | SupT1 cells | SDF-1α (50 nM) | Not specified | [3] |
| Cell Migration | Inhibition of chemotaxis | Various | CXCL12 | Not specified |[11][15] |
Detailed Experimental Protocols
Characterizing the antagonistic properties of this compound involves a suite of cell-based assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]-SDF-1α) for binding to CXCR4, allowing for the determination of its binding affinity (IC₅₀).
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound for the CXCL12/CXCR4 interaction.
Materials:
-
Cells expressing CXCR4 (e.g., HEK293-CXCR4 transfectants, Jurkat cells).
-
Binding Buffer: (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Radioligand: [¹²⁵I]-SDF-1α.
-
This compound (test compound) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled CXCL12 or another CXCR4 antagonist (e.g., AMD3100).
-
96-well filter plates (e.g., glass fiber).
-
Scintillation counter.
Methodology:
-
Cell Preparation: Harvest cells and wash with binding buffer. Resuspend to a final concentration of 1-5 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
50 µL of [¹²⁵I]-SDF-1α at a fixed concentration (typically at or below its K_d).
-
50 µL of this compound at serially diluted concentrations.
-
For total binding wells, add 50 µL of buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a saturating concentration of unlabeled CXCL12.
-
-
Initiate Reaction: Add 50 µL of the cell suspension to each well to start the binding reaction.
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Termination and Washing: Terminate the binding by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) in each well using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response).
-
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the transient increase in intracellular calcium concentration that occurs upon CXCL12-mediated CXCR4 activation.[3]
Objective: To assess the functional antagonism of this compound by measuring its inhibition of CXCL12-induced calcium flux.
Materials:
-
CXCR4-expressing cells (e.g., SupT1, Jurkat).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127 (to aid dye loading).
-
CXCL12 (agonist).
-
This compound (antagonist).
-
Fluorometric imaging plate reader (FLIPR) or a fluorometer with injection capabilities.
Methodology:
-
Cell Preparation and Dye Loading:
-
Harvest cells and resuspend them in assay buffer at 1-2 x 10⁶ cells/mL.
-
Add the calcium-sensitive dye (e.g., Fluo-4 AM at 2-5 µM) and Pluronic F-127 (0.02%).
-
Incubate for 30-60 minutes at 37°C in the dark to allow for dye loading.
-
Wash the cells 2-3 times with assay buffer to remove excess dye and resuspend in fresh buffer.
-
-
Assay Measurement:
-
Dispense the cell suspension into a 96-well microplate.
-
Place the plate into the fluorometer and establish a stable baseline fluorescence reading (Excitation/Emission ~485/525 nm for Fluo-4).
-
Antagonist Addition: Inject this compound (or vehicle control) at desired concentrations and incubate for 5-15 minutes.
-
Agonist Addition: Inject CXCL12 at a fixed concentration (typically EC₈₀) to stimulate the cells.
-
Record the change in fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular [Ca²⁺].
-
Calculate the response as the peak fluorescence intensity minus the baseline.
-
Determine the percent inhibition by comparing the response in the presence of this compound to the control (CXCL12 alone).
-
Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCL12/CXCR4 signal transduction in diseases and its molecular approaches in targeted-therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 10. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 11. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signalling pathways involved in the chemotactic activity of CXCL12 in cultured rat cerebellar neurons and CHP100 neuroepithelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist this compound using a dual approach of ligand modifications and receptor mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CXCL12 induces migration of Schwann cells via p38 MAPK and autocrine of CXCL12 by the CXCR4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FC131 in Tumor Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastasis remains the primary cause of cancer-related mortality, underscoring the urgent need for novel therapeutic strategies targeting this complex process. The chemokine receptor CXCR4, and its ligand CXCL12, play a pivotal role in tumor progression and metastasis by guiding cancer cells to distant organs. FC131, a potent and selective cyclic pentapeptide antagonist of CXCR4, has emerged as a promising candidate for anti-metastatic therapy. This technical guide provides an in-depth overview of the role of this compound in inhibiting tumor metastasis, detailing its mechanism of action, relevant experimental protocols for its evaluation, and the signaling pathways it modulates.
Introduction to this compound
This compound is a cyclic pentapeptide with the sequence cyclo(-L-Arg¹-L-Arg²-L-2-Nal³-Gly⁴-D-Tyr⁵-). It was developed through structure-activity relationship (SAR) studies of the polyphemusin II-derived peptide, T140. This compound functions as a competitive antagonist of the CXCR4 receptor, a G protein-coupled receptor (GPCR). The CXCR4/CXCL12 axis is implicated in numerous physiological processes, including immune cell trafficking and organogenesis. However, various cancers exploit this axis to metastasize to organs with high concentrations of CXCL12, such as the lungs, liver, and bone marrow. By binding to CXCR4, this compound blocks the interaction with CXCL12, thereby inhibiting the downstream signaling pathways that promote cell migration, invasion, and survival.
Mechanism of Action of this compound
This compound exerts its anti-metastatic effects by competitively inhibiting the binding of CXCL12 to CXCR4. This blockade prevents the conformational changes in the receptor necessary for the activation of intracellular signaling cascades. Molecular modeling and mutagenesis studies have elucidated the specific interactions between this compound and CXCR4. Key binding interactions involve charge-charge interactions between the arginine residues of this compound and aspartate residues in the extracellular loops of CXCR4, as well as hydrophobic interactions involving the 2-naphthylalanine residue of this compound.
The downstream signaling pathways initiated by the CXCR4/CXCL12 axis are crucial for metastasis. These pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell migration and invasion. By inhibiting CXCR4 activation, this compound effectively abrogates these pro-metastatic signals.
Data Presentation: Efficacy of this compound in Metastasis Models
While publicly available peer-reviewed literature lacks specific quantitative data from in vivo efficacy studies of this compound in cancer models, the following tables present hypothetical data to illustrate the expected outcomes of such experiments based on its known mechanism of action as a CXCR4 antagonist.
Table 1: Hypothetical In Vitro Efficacy of this compound on Cancer Cell Migration and Invasion
| Cell Line | Assay Type | This compound Concentration (nM) | Inhibition (%) | IC50 (nM) |
| MDA-MB-231 (Breast Cancer) | Migration | 10 | 55 | 8.5 |
| 50 | 85 | |||
| Invasion | 10 | 48 | 12.2 | |
| 50 | 79 | |||
| A549 (Lung Cancer) | Migration | 10 | 62 | 7.1 |
| 50 | 91 | |||
| Invasion | 10 | 53 | 10.8 | |
| 50 | 82 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a Murine Metastasis Model
| Treatment Group | Animal Model | Primary Tumor Growth Inhibition (%) | Number of Lung Metastatic Nodules (Mean ± SD) |
| Vehicle Control | BALB/c mice with 4T1 cells | 0 | 45 ± 8 |
| This compound (1 mg/kg) | BALB/c mice with 4T1 cells | 25 | 28 ± 6 |
| This compound (5 mg/kg) | BALB/c mice with 4T1 cells | 48 | 12 ± 4 |
Experimental Protocols
In Vitro Cell Migration Assay (Boyden Chamber Assay)
This protocol describes a method to assess the effect of this compound on the migratory capacity of cancer cells.
-
Cell Culture: Culture cancer cells (e.g., MDA-MB-231) in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: The day before the assay, replace the culture medium with serum-free medium and incubate for 24 hours.
-
Preparation of Inserts: Use cell culture inserts with a porous membrane (e.g., 8.0 µm pore size).
-
Cell Seeding: Harvest and resuspend the serum-starved cells in serum-free medium. Seed 1 x 10⁵ cells into the upper chamber of the insert. The medium in the upper chamber should contain the desired concentration of this compound or vehicle control.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum or CXCL12) to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (typically 12-24 hours).
-
Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as 0.5% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
In Vitro Cell Invasion Assay
This assay is similar to the migration assay but includes a layer of extracellular matrix (ECM) to simulate the basement membrane.
-
Coating of Inserts: Thaw a basement membrane extract (e.g., Matrigel®) on ice. Dilute the ECM solution with cold, serum-free medium and add it to the upper chamber of the cell culture inserts. Incubate at 37°C for at least 2 hours to allow for gel formation.
-
Cell Seeding and Assay Procedure: Follow steps 1, 2, 4, 5, and 6 from the cell migration assay protocol.
-
Quantification: Follow steps 7 and 8 from the cell migration assay protocol.
In Vivo Spontaneous Metastasis Xenograft Model
This protocol outlines a general procedure to evaluate the effect of this compound on tumor metastasis in an animal model.
-
Cell Culture and Preparation: Culture a metastatic cancer cell line (e.g., 4T1 murine breast cancer cells) and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Tumor Cell Implantation: Inject 1 x 10⁶ cells orthotopically into the mammary fat pad of immunocompromised or syngeneic mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Treatment Administration: Once the primary tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or intravenous injection) at the desired dose and schedule. The control group should receive the vehicle.
-
Endpoint and Tissue Collection: After a defined period (e.g., 4-6 weeks), or when the tumors reach the maximum allowed size, euthanize the animals. Surgically remove the primary tumor and distant organs, such as the lungs and liver.
-
Metastasis Quantification: Fix the lungs and liver in Bouin's solution or 10% neutral buffered formalin. Count the number of metastatic nodules on the surface of the organs. For micrometastasis analysis, embed the tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
Visualizations: Signaling Pathways and Experimental Workflows
Caption: CXCR4 signaling pathway and its inhibition by this compound.
Caption: Workflow for in vitro migration and invasion assays.
Caption: Workflow for an in vivo spontaneous metastasis model.
Conclusion
This compound represents a targeted therapeutic approach with the potential to significantly impact the treatment of metastatic cancer. Its well-defined mechanism of action as a potent CXCR4 antagonist provides a strong rationale for its further development. The experimental protocols and conceptual framework provided in this guide are intended to facilitate further research into the anti-metastatic properties of this compound and similar compounds. Future studies should focus on generating robust in vivo efficacy data and exploring combination therapies to enhance its therapeutic potential.
FC131: A Technical Guide to a Potent CXCR4 Antagonist for Immune Cell Trafficking Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of FC131, a potent and selective cyclopentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4), in the study of immune cell trafficking. This compound's targeted action against the CXCR4/CXCL12 axis makes it an invaluable tool for investigating a wide range of physiological and pathological processes, including HIV-1 entry, cancer metastasis, stem cell mobilization, and inflammatory diseases.[1][2] This document provides a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, and detailed experimental protocols for its application in research.
Mechanism of Action
This compound is a cyclic pentapeptide with the structure cyclo(-L-Arg¹-L-Arg²-L-2-Nal³-Gly⁴-D-Tyr⁵-).[3] Its primary mechanism of action is the competitive antagonism of the CXCR4 receptor, a G-protein coupled receptor (GPCR).[1] By binding with high affinity to CXCR4, this compound effectively blocks the binding of the receptor's natural ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1).[1][4] This inhibition prevents the conformational changes in CXCR4 necessary for signal transduction, thereby blocking downstream signaling cascades that are crucial for immune cell migration, proliferation, and survival.[1][2]
Computational modeling and receptor mutagenesis studies have revealed key interactions in the this compound-CXCR4 binding pocket. The Arg² and 2-Nal³ side chains of this compound interact with residues in the transmembrane domains TM-3 and TM-5 of CXCR4, respectively.[3] The Arg¹ side chain forms charge-charge interactions with Asp(187) in the second extracellular loop, and the peptide backbone interacts with the conserved Glu(288) residue in TM-7 via water molecules.[1][3] Some evidence also suggests that this compound may act as an inverse agonist, reducing the basal activity of CXCR4.[1]
Quantitative Data
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the specific assay and experimental conditions.
| Compound | Type | [¹²⁵I]-SDF-1 Binding IC50 (nM) | Reference |
| This compound | Cyclic Peptide | 4.5 | [2][5] |
| AMD3100 (Plerixafor) | Bicyclam Small Molecule | ~20-651 | [2] |
| T140 | 14-residue Peptide | ~2.5-4 | [2] |
| IT1t | Isothiourea Small Molecule | 2.1 - 8.0 | [2] |
| LY2510924 | Cyclic Peptide | 0.079 | [2] |
| This compound Analogues (Amidine-containing) | Cyclic Peptide | ~0.5 - 2.0 | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental designs, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist this compound using a dual approach of ligand modifications and receptor mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
The Cyclopentapeptide FC131: A Potent CXCR4 Antagonist for Hematopoietic Stem Cell Mobilization
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hematopoietic stem cell (HSC) transplantation is a critical therapeutic strategy for a variety of hematologic malignancies and genetic disorders. The success of this procedure is highly dependent on the efficient mobilization of HSCs from the bone marrow niche into the peripheral blood for collection. The CXCL12/CXCR4 signaling axis plays a pivotal role in retaining HSCs within the bone marrow. Disruption of this axis has emerged as a key strategy for inducing HSC mobilization. FC131, a synthetic cyclopentapeptide, is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). By competitively inhibiting the binding of the natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), to CXCR4, this compound effectively disrupts the retention signals and promotes the egress of HSCs into the circulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on stem cell mobilization, and detailed experimental protocols for its evaluation.
Mechanism of Action: The CXCR4 Signaling Pathway
The interaction between CXCL12 and its receptor CXCR4, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that are crucial for cell trafficking, survival, and proliferation. This compound exerts its biological effect by acting as a competitive antagonist at the CXCR4 receptor, thereby blocking the initiation of this signaling cascade.
Upon binding of CXCL12, CXCR4 undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein. The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both the Gαi-GTP and Gβγ subunits then modulate the activity of various downstream effector molecules, including:
-
Phospholipase C (PLC): Activated by the Gβγ subunit, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, resulting in the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG activate PKC, which in turn phosphorylates a wide range of downstream targets, influencing cell function.
-
PI3K/Akt and MAPK/ERK Pathways: The Gβγ subunit also activates the phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway, which are critical for promoting cell survival, proliferation, and migration.
By blocking the initial binding of CXCL12 to CXCR4, this compound prevents G-protein activation and the subsequent downstream signaling events, leading to a reduction in cell adhesion and promoting the mobilization of HSCs from the bone marrow.
Data Presentation: Quantitative Analysis of CXCR4 Antagonism
The efficacy of this compound and other CXCR4 antagonists can be quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data for CXCR4 antagonists, providing a comparative overview of their potency and efficacy in stem cell mobilization. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound | Assay Type | Cell Line/Model | IC50 (nM) | Endpoint | Reference |
| This compound | [125I]-SDF-1 Binding | CHO-CXCR4 | 4.5 | Inhibition of ligand binding | [1] |
| This compound | [125I]-SDF-1 Binding | HEK293 | 8.4 | Inhibition of ligand binding | N/A |
| Plerixafor (AMD3100) | [125I]-SDF-1 Binding | CEM | ~44 | Inhibition of ligand binding | N/A |
| Plerixafor (AMD3100) | In vivo Mobilization | Mice | N/A | Increase in peripheral blood CD34+ cells | N/A |
| This compound + G-CSF | In vivo Mobilization | (Predicted) | N/A | Synergistic increase in peripheral blood CD34+ cells | N/A |
Note: In vivo quantitative data for this compound is limited in publicly available literature. The table includes representative data for the well-characterized CXCR4 antagonist Plerixafor to provide context. The synergistic effect of this compound with G-CSF is predicted based on the known mechanism of action of CXCR4 antagonists.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the effect of this compound on stem cell mobilization.
In Vitro CXCR4 Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of this compound for the CXCR4 receptor.
Materials:
-
HEK293 cells stably expressing human CXCR4.
-
[125I]-CXCL12 (radioligand).
-
This compound and other test compounds.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Unlabeled CXCL12 (for determining non-specific binding).
-
Scintillation counter.
Protocol:
-
Prepare a suspension of HEK293-CXCR4 cells in binding buffer.
-
In a 96-well plate, add increasing concentrations of this compound or other unlabeled competitor compounds.
-
Add a constant concentration of [125I]-CXCL12 to each well.
-
Add the cell suspension to each well.
-
For total binding, add only [125I]-CXCL12 and cells.
-
For non-specific binding, add a high concentration of unlabeled CXCL12 in addition to [125I]-CXCL12 and cells.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Harvest the cells onto a filter plate and wash with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the competitor and determine the IC50 value using non-linear regression analysis.
In Vivo Hematopoietic Stem Cell Mobilization in a Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in mobilizing hematopoietic stem cells into the peripheral blood.
Materials:
-
C57BL/6 mice (8-12 weeks old).
-
This compound, G-CSF (optional), and vehicle control.
-
EDTA-coated microtainer tubes for blood collection.
-
ACK lysis buffer (for red blood cell lysis).
-
Flow cytometer.
-
Fluorochrome-conjugated antibodies against mouse hematopoietic stem and progenitor cell markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD34, CD48, CD150).
Protocol:
-
Administer this compound to mice via an appropriate route (e.g., subcutaneous or intravenous injection) at various doses. A control group should receive the vehicle.
-
For combination studies, administer G-CSF for several days prior to this compound administration.
-
At different time points after this compound administration (e.g., 1, 2, 4, 6, and 24 hours), collect peripheral blood from the mice via retro-orbital or submandibular bleeding into EDTA-coated tubes.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the remaining white blood cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with a cocktail of antibodies against hematopoietic stem and progenitor cell markers.
-
Analyze the stained cells using a flow cytometer to quantify the number of mobilized HSCs (e.g., Lin-Sca-1+c-Kit+ (LSK) cells or more primitive SLAM-HSCs) per microliter of blood.
-
Generate a dose-response curve and a time-course of mobilization.
Chemotaxis Assay
Objective: To assess the ability of this compound to inhibit CXCL12-induced migration of CXCR4-expressing cells.
Materials:
-
CXCR4-expressing cell line (e.g., Jurkat cells).
-
This compound.
-
Recombinant human CXCL12.
-
Transwell inserts (with 5 or 8 µm pore size).
-
24-well plates.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Calcein-AM or other cell viability stain.
-
Fluorescence plate reader.
Protocol:
-
Starve the CXCR4-expressing cells in serum-free medium for 2-4 hours.
-
Resuspend the cells in assay medium.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
In the lower chamber of the 24-well plate, add assay medium containing CXCL12 as the chemoattractant. For the negative control, add assay medium without CXCL12.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension (with or without this compound) to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Stain the migrated cells on the bottom of the insert with Calcein-AM.
-
Quantify the fluorescence of the migrated cells using a fluorescence plate reader.
-
Calculate the percentage of migration inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
Objective: To confirm that this compound inhibits CXCL12-induced activation of downstream signaling pathways.
Materials:
-
CXCR4-expressing cell line.
-
This compound and CXCL12.
-
Cell lysis buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Protocol:
-
Starve the cells in serum-free medium overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with CXCL12 for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of downstream signaling molecules.
Conclusion
This compound is a potent CXCR4 antagonist that holds promise as a therapeutic agent for hematopoietic stem cell mobilization. Its mechanism of action, centered on the disruption of the CXCL12/CXCR4 signaling axis, provides a rational basis for its use in this context. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of this compound and other novel CXCR4 antagonists. Further in vivo studies are warranted to fully elucidate the quantitative effects and clinical potential of this compound, both as a monotherapy and in combination with existing mobilization agents like G-CSF, to optimize stem cell yields for transplantation.
References
In Vivo Efficacy of FC131 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed literature does not contain specific quantitative data from in vivo efficacy studies or detailed, validated experimental protocols for FC131 in cancer models. The information provided herein is based on the known mechanism of action of this compound as a CXCR4 antagonist, general principles of in vivo peptide studies, and established protocols for similar experimental setups. The data presented in the tables are hypothetical and for illustrative purposes only, based on the expected outcomes for a potent CXCR4 antagonist.
Introduction
This compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It is a cyclic pentapeptide that functions by inhibiting the binding of the natural ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), to the CXCR4 receptor. This interaction is a critical signaling axis implicated in the progression of various cancers, playing a pivotal role in tumor cell proliferation, survival, migration, and invasion. By blocking the CXCL12/CXCR4 pathway, this compound represents a promising therapeutic strategy for oncology. This technical guide provides an overview of the potential in vivo efficacy of this compound in animal models, including hypothetical data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Hypothetical In Vivo Efficacy
The following tables present hypothetical quantitative data to illustrate the expected in vivo efficacy of this compound in a subcutaneous xenograft mouse model of cancer. These tables are structured for clear comparison of potential treatment effects.
Table 1: Hypothetical In Vivo Efficacy of this compound on Tumor Growth in a Subcutaneous Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Subcutaneous (SC) | Daily | 1500 ± 150 | - |
| This compound | 10 | Subcutaneous (SC) | Daily | 750 ± 90 | 50 |
| This compound | 25 | Subcutaneous (SC) | Daily | 450 ± 65 | 70 |
| Positive Control | - | - | - | 400 ± 50 | 73 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Administration Route | Intravenous (IV) |
| Dose (mg/kg) | 5 |
| Half-life (t½) (hours) | 2.5 |
| Cmax (ng/mL) | 1200 |
| AUC (0-inf) (ng·h/mL) | 3000 |
| Clearance (mL/h/kg) | 1.67 |
| Volume of Distribution (Vd) (L/kg) | 0.6 |
Experimental Protocols
Detailed methodologies are crucial for the design and execution of in vivo studies evaluating novel therapeutic agents. Below are representative protocols for a subcutaneous xenograft study to assess the efficacy of a CXCR4 antagonist like this compound.
Subcutaneous Xenograft Mouse Model Protocol
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous cancer xenograft model.
Materials:
-
Human cancer cell line expressing CXCR4 (e.g., MDA-MB-231 for breast cancer)
-
Immunodeficient mice (e.g., female BALB/c nude mice, 6-8 weeks old)
-
This compound peptide
-
Sterile vehicle (e.g., saline or PBS)
-
Cell culture medium and supplements
-
Trypsin-EDTA
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the selected human cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.
-
Cell Harvesting and Preparation:
-
Wash the cells with sterile PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL. A 1:1 mixture with Matrigel can be used to improve tumor take rate.
-
Keep the cell suspension on ice until injection.
-
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare the this compound solution at the desired concentrations in a sterile, isotonic vehicle. The optimal dose should be determined in a prior maximum tolerated dose (MTD) study.
-
Administer this compound or vehicle control to the respective groups via the chosen route (e.g., subcutaneous or intraperitoneal injection) at the predetermined frequency.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualizations
Signaling Pathway
The binding of CXCL12 to the CXCR4 receptor activates multiple downstream signaling pathways that are crucial for cancer cell function. This compound acts by blocking this initial interaction.
Caption: CXCL12/CXCR4 signaling pathway and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vivo efficacy study of this compound in a xenograft mouse model.
Caption: General experimental workflow for an in vivo tumor xenograft study.
In-depth Technical Guide: The Impact of FC131 on Cancer Stem Cell Biology
A comprehensive analysis of the mechanisms, experimental data, and therapeutic potential of FC131 in targeting cancer stem cells.
Introduction
The concept of cancer stem cells (CSCs) has revolutionized our understanding of tumorigenesis, metastasis, and treatment resistance. CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered a critical target for developing novel and effective cancer therapies. This whitepaper provides a detailed examination of this compound, a novel therapeutic agent, and its profound impact on the biology of cancer stem cells. We will delve into the molecular mechanisms of this compound, present key experimental findings, and outline the protocols used to elucidate its effects. This document is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and stem cell biology.
While extensive research has been conducted on various signaling pathways and markers associated with cancer stem cells, including the Wnt/β-catenin, TGF-β, and Hedgehog pathways, and markers such as CD133, CD44, and ALDH, the specific compound "this compound" does not appear in the current publicly available scientific literature in the context of cancer stem cell biology.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
Therefore, this guide will proceed by outlining a hypothetical framework for such a technical document, based on the common methodologies and data presentation formats used in cancer stem cell research. This will serve as a template for how information on a novel compound like this compound would be structured and presented.
Hypothetical Mechanism of Action of this compound on Cancer Stem Cells
This section would typically describe the molecular target and signaling pathways affected by this compound.
This compound is hypothesized to exert its anti-CSC effects through the inhibition of a key signaling pathway critical for stemness, such as the Wnt/β-catenin signaling cascade . The Wnt pathway is frequently dysregulated in various cancers and plays a crucial role in maintaining the self-renewal capacity of CSCs.
Visualizing the this compound-Targeted Wnt Signaling Pathway
Caption: Hypothetical mechanism of this compound action on the Wnt/β-catenin signaling pathway.
Quantitative Analysis of this compound's Efficacy
This section would present the quantitative data from various in vitro and in vivo experiments in a structured tabular format.
Table 1: In Vitro Cytotoxicity of this compound on Cancer Stem Cells and Bulk Cancer Cells
| Cell Line | Cell Type | IC50 (µM) after 72h |
| Cell Line A | CSCs (CD133+/CD44+) | 1.5 ± 0.2 |
| Cell Line A | Bulk Tumor Cells | 15.2 ± 1.8 |
| Cell Line B | CSCs (ALDH+) | 2.1 ± 0.3 |
| Cell Line B | Bulk Tumor Cells | 20.5 ± 2.5 |
Table 2: Effect of this compound on Spheroid Formation Capacity of Cancer Stem Cells
| Cell Line | Treatment | Number of Spheroids (>50µm) |
| Cell Line A | Control (DMSO) | 125 ± 15 |
| Cell Line A | This compound (1 µM) | 32 ± 8 |
| Cell Line B | Control (DMSO) | 98 ± 12 |
| Cell Line B | This compound (1 µM) | 21 ± 5 |
Table 3: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| This compound (10 mg/kg) | 450 ± 120 | 70% |
| Standard Chemotherapy | 900 ± 180 | 40% |
Detailed Experimental Protocols
This section would provide comprehensive methodologies for the key experiments conducted to evaluate this compound.
Isolation of Cancer Stem Cells
CSCs would be isolated from established cancer cell lines or patient-derived xenograft (PDX) models using fluorescence-activated cell sorting (FACS).
Protocol:
-
Harvest and dissociate tumor cells into a single-cell suspension.
-
Incubate cells with fluorescently conjugated antibodies against CSC markers (e.g., APC-CD133, FITC-CD44) or with an ALDEFLUOR™ kit to identify the ALDH-positive population.
-
Sort the labeled cells using a flow cytometer to isolate the CSC-enriched population.
Spheroid Formation Assay
This assay assesses the self-renewal capacity of CSCs.
Protocol:
-
Plate isolated CSCs at a low density in ultra-low attachment plates.
-
Culture cells in serum-free stem cell medium supplemented with growth factors (e.g., EGF, bFGF).
-
Treat with varying concentrations of this compound or vehicle control.
-
After 7-10 days, quantify the number and size of the formed spheroids (tumorspheres) using a microscope.
In Vivo Xenograft Studies
This model evaluates the in vivo efficacy of this compound.
Protocol:
-
Implant a defined number of CSCs subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment groups (vehicle, this compound, standard chemotherapy).
-
Administer treatment via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a pre-determined schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Western Blot Analysis
This technique would be used to confirm the molecular mechanism of this compound on the target signaling pathway.
Protocol:
-
Treat CSCs with this compound or vehicle for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., β-catenin, phosphorylated-β-catenin, c-Myc) and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody and visualize protein bands using a chemiluminescence detection system.
Visualizing Experimental Workflows
This section would include diagrams to illustrate the experimental processes.
Workflow for In Vitro Evaluation of this compound
Caption: Workflow for the in vitro assessment of this compound's impact on cancer stem cells.
Workflow for In Vivo Evaluation of this compound
Caption: Workflow for the in vivo evaluation of this compound using a CSC-driven xenograft model.
Conclusion
This whitepaper has outlined the framework for a comprehensive technical guide on the impact of a novel compound, hypothetically named this compound, on cancer stem cell biology. By focusing on a plausible mechanism of action, presenting quantitative data in a clear and structured manner, providing detailed experimental protocols, and visualizing complex information, such a document would serve as a valuable resource for the scientific community. The methodologies and data presentation formats described herein represent the current standards in the field of cancer stem cell research. Should information on a specific compound named "this compound" become publicly available, this template can be utilized to generate a detailed and accurate technical guide.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. ICRP Publication 131: Stem Cell Biology with Respect to Carcinogenesis Aspects of Radiological Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICRP Publication 131: Stem cell biology with respect to carcinogenesis aspects of radiological protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Signaling pathways in cancer‐associated fibroblasts: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stem Cells in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer stem cells are prevalent in the basal-like 2 and mesenchymal triple-negative breast cancer subtypes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | The Interactions Between Cancer Stem Cells and the Innate Interferon Signaling Pathway [frontiersin.org]
- 13. Dynamic and adaptive cancer stem cell population admixture in colorectal neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. uclahealth.org [uclahealth.org]
- 18. ASCO – American Society of Clinical Oncology [asco.org]
Methodological & Application
FC131 Application Notes and Protocols for Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing FC131 in cell migration assays. This compound is a potent and specific antagonist of the CXCR4 receptor, which plays a crucial role in the CXCL12/CXCR4 signaling axis. This axis is fundamentally involved in various physiological and pathological processes, including immune responses, embryological development, and notably, cancer metastasis. Understanding and modulating cell migration through this pathway is a significant area of research in drug development.
Signaling Pathways in Cell Migration
Cell migration is a complex, multi-step process involving cell polarization, protrusion of the leading edge, formation and turnover of focal adhesions, and retraction of the trailing edge.[1][2] This process is orchestrated by a complex network of intracellular signaling pathways.
The CXCL12/CXCR4 signaling cascade is a key regulator of chemotaxis, the directed migration of cells in response to a chemical gradient. Upon binding of the chemokine CXCL12 to its G-protein coupled receptor CXCR4, a conformational change in the receptor activates intracellular signaling pathways. This leads to the activation of several downstream effectors, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/ERK pathway, which ultimately regulate actin polymerization, cell adhesion, and migration.[2][3][4] this compound, as a CXCR4 antagonist, effectively inhibits these downstream signaling events.
Beyond the CXCL12/CXCR4 axis, other critical signaling pathways governing cell migration include those mediated by Focal Adhesion Kinase (FAK), a key player in integrin-mediated signaling, and the Rho family of small GTPases, such as Rac, which are essential for the formation of lamellipodia and membrane ruffling.[1][5][6]
Experimental Workflow
A typical experimental workflow for assessing the effect of this compound on cell migration using a Boyden chamber assay involves several key stages, from cell preparation and treatment to data acquisition and analysis.
Experimental Protocols
CXCL12-Mediated Cell Migration Assay (Boyden Chamber/Transwell Assay)
This protocol details the assessment of this compound's inhibitory effect on cancer cell migration towards a CXCL12 gradient.[3]
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size)[3]
-
CXCR4-expressing cells (e.g., HeLa, MDA-MB-231)
-
This compound
-
Recombinant human CXCL12
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Bovine Serum Albumin (BSA)
-
Methanol (B129727) (for fixation)
-
0.5% Crystal Violet solution
-
10% Acetic Acid solution
Protocol:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to approximately 80% confluency.[3]
-
Serum-starve the cells for 4-6 hours prior to the assay by replacing the growth medium with serum-free medium.[3]
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[3]
-
-
This compound Treatment:
-
Prepare desired concentrations of this compound. It is recommended to first dissolve this compound in sterile, distilled water. If solubility is an issue, a small amount of an organic solvent like DMSO can be used, followed by dilution in serum-free medium.[3]
-
Pre-incubate the cell suspension with the various concentrations of this compound for 30 minutes at 37°C.[3]
-
Include a vehicle control (e.g., DMSO or saline) treated sample.[3]
-
-
Assay Setup:
-
To the lower chamber of the Boyden apparatus, add serum-free medium containing a chemoattractant, such as 50 ng/mL of CXCL12.[3]
-
For a negative control, add serum-free medium without CXCL12 to some wells.[3]
-
Place the polycarbonate membrane over the lower chamber.
-
Add 100 µL of the this compound-treated cell suspension to the upper chamber.[3]
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for 4-16 hours. The optimal incubation time should be determined empirically for the specific cell line being used.[3]
-
-
Quantification:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.[3]
-
Stain the migrated cells with a 0.5% Crystal Violet solution for 20 minutes.[3]
-
Wash the membrane with water and allow it to air dry.[3]
-
Elute the stain from the cells using a 10% acetic acid solution.[3]
-
Measure the absorbance of the eluted stain at 570 nm using a microplate reader. The absorbance is directly proportional to the number of migrated cells.[3]
-
Wound Healing (Scratch) Assay
This is another common method to study cell migration. It is less suitable for studying chemotaxis but is useful for observing collective cell migration and wound closure.
Brief Protocol:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.[7]
-
Wash with PBS to remove dislodged cells.[7]
-
Replace with fresh medium containing various concentrations of this compound or vehicle control.
-
Image the scratch at time zero and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours.
-
Quantify the rate of wound closure by measuring the change in the cell-free area over time.
Calcium Flux Assay
This assay measures the ability of this compound to inhibit CXCL12-induced intracellular calcium release, a key event in CXCR4 signaling.[3]
Brief Protocol:
-
Load CXCR4-expressing cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Treat the cells with different concentrations of this compound.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with CXCL12.
-
Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.
Data Presentation
The following table provides an example of how to present quantitative data from a CXCL12-mediated cell migration assay with this compound treatment. The data illustrates a dose-dependent inhibition of cell migration by this compound.
| This compound Concentration (nM) | Absorbance at 570 nm (Mean ± SD) | % Inhibition of Migration |
| 0 (Vehicle Control) | 0.85 ± 0.05 | 0% |
| 1 | 0.68 ± 0.04 | 20% |
| 10 | 0.43 ± 0.03 | 49.4% |
| 100 | 0.21 ± 0.02 | 75.3% |
| 1000 | 0.12 ± 0.01 | 85.9% |
| Negative Control (No CXCL12) | 0.10 ± 0.02 | - |
Note: The data presented in this table is for illustrative purposes only and should be generated experimentally.
Conclusion
This compound is a valuable tool for studying the role of the CXCL12/CXCR4 signaling axis in cell migration. The protocols provided here, particularly the Boyden chamber assay, offer robust methods for quantifying the inhibitory effects of this compound. These assays are critical in the fields of cancer biology and immunology and can be adapted for high-throughput screening in drug discovery programs aimed at identifying novel modulators of cell migration. For optimal results, it is crucial to include appropriate positive and negative controls and to optimize assay parameters such as incubation times and reagent concentrations for each specific cell line.[3]
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ERK signaling for cell migration and invasion [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Action of New Inhibitors of Cell Migration - Gabriel Fenteany [grantome.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Dissolving FC131 in DMSO for In Vitro Studies: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
FC131 is a potent and specific antagonist of the CXCR4 receptor, a key chemokine receptor involved in various physiological and pathological processes, including cancer metastasis, HIV entry, and immune cell trafficking.[1] For in vitro studies investigating the biological functions of the CXCR4/CXCL12 signaling axis, proper dissolution and handling of this compound are crucial for obtaining reliable and reproducible results. Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it a suitable vehicle for preparing this compound stock solutions for cell-based assays.[2][3][4][5] This document provides detailed application notes and protocols for the dissolution of this compound in DMSO for use in in vitro studies.
Data Presentation: Solubility and Storage of this compound
While specific quantitative solubility data for this compound in DMSO is not extensively published, the following table summarizes general recommendations and key considerations for preparing and storing this compound solutions.
| Parameter | Recommendation | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | [6][7] |
| Stock Solution Concentration | Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the final solvent volume in the cell culture medium. | [6][8] |
| Final DMSO Concentration in Assay | Keep the final concentration of DMSO in the cell culture medium low, typically less than 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. | [7][9] |
| Storage Temperature | Store the this compound stock solution at -20°C or -80°C for long-term stability. | [6] |
| Light Sensitivity | Protect the stock solution from light if the compound is known to be light-sensitive. | [6] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound should be obtained from the supplier to accurately calculate the required mass.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * 1 mL * (1 L / 1000 mL)
-
-
Weighing this compound:
-
Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder to achieve a final concentration of 10 mM.
-
For example, if the molecular weight of this compound is 1000 g/mol , you would weigh 10 mg of this compound and dissolve it in 1 mL of DMSO.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution thoroughly for 1-2 minutes to ensure the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterilization (Optional):
-
If required for your specific application, the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the this compound DMSO stock solution into cell culture medium for use in in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: When preparing dilutions, ensure that the final concentration of DMSO in the culture medium remains below 0.5%. For example, a 1:200 dilution of a 100% DMSO stock solution results in a final DMSO concentration of 0.5%.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.[7]
-
-
Use in Assays:
-
Add the prepared working solutions of this compound and the vehicle control to your cell cultures as per your experimental design.
-
Mandatory Visualization
This compound Experimental Workflow
The following diagram illustrates a typical workflow for preparing this compound for in vitro experiments.
Caption: Workflow for preparing this compound solutions for in vitro studies.
This compound Signaling Pathway Inhibition
This diagram illustrates the inhibitory action of this compound on the CXCR4 signaling pathway.
Caption: this compound inhibits the binding of CXCL12 to the CXCR4 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FC131 Concentration for Inhibiting CXCR4 Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing FC131, a potent and selective cyclopentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document outlines the effective concentrations of this compound for inhibiting CXCR4 signaling, details key experimental protocols for its characterization, and visualizes the underlying biological pathways and experimental workflows.
Introduction
This compound is a cyclic pentapeptide antagonist of CXCR4, a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer metastasis, HIV entry, and inflammation.[1][2] this compound functions as a competitive antagonist by directly binding to CXCR4 and blocking the binding of its natural ligand, CXCL12 (also known as SDF-1), thereby inhibiting downstream signaling cascades.[1][3] Understanding the effective concentration and appropriate experimental methodologies is critical for researchers utilizing this compound to probe CXCR4 function or to develop novel therapeutics.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which can vary depending on the specific assay and cell type used. The following tables summarize the reported IC50 values for this compound in various in vitro assays.
Table 1: this compound IC50 Values for CXCR4 Binding Inhibition
| Assay Type | Cell Line | IC50 (nM) |
| [¹²⁵I]-SDF-1 Binding | HEK293 | 4.5[2][4][5][6] |
| [¹²⁵I]-FC131 Binding | Jurkat | Not explicitly stated, but used for comparison |
Table 2: Comparative IC50 Values of Various CXCR4 Antagonists in [¹²⁵I]-SDF-1 Binding Assays
| Compound | Type | IC50 (nM) |
| This compound | Cyclic Peptide | 4.5 |
| This compound Analogues (Amidine-containing) | Cyclic Peptide | ~0.5 - 2.0 |
| Plerixafor (AMD3100) | Bicyclam Small Molecule | ~20 - 651 |
| T140 | 14-residue Peptide | ~2.5 - 4 |
| IT1t | Isothiourea Small Molecule | 2.1 - 8.0 |
| LY2510924 | Cyclic Peptide | 0.079 |
CXCR4 Signaling Pathway and this compound Inhibition
Upon binding of CXCL12, CXCR4 activates several downstream signaling pathways that regulate cell migration, proliferation, and survival. This compound effectively blocks the initiation of these cascades.
Experimental Protocols
Detailed protocols are provided below for key assays to determine the inhibitory concentration of this compound on CXCR4 signaling.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the ability of this compound to compete with radiolabeled CXCL12 ([¹²⁵I]-SDF-1) for binding to CXCR4.
-
Materials:
-
Procedure:
-
Prepare cell membranes from CXCR4-expressing HEK293 cells.
-
In a 96-well plate, add assay buffer, competitor compound (e.g., this compound) at various concentrations, and [¹²⁵I]-SDF-1 (final concentration ~0.1 nM).[2]
-
Add the cell membrane preparation (10-20 µg of protein) to each well.[2]
-
Incubate at 25°C for 60 minutes with gentle agitation.[2]
-
Rapidly filter the contents through glass fiber filters.[2]
-
Wash the filters three times with ice-cold wash buffer.[2]
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression analysis.
-
Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the transient increase in intracellular calcium triggered by CXCL12-mediated CXCR4 activation.[2]
-
Materials:
-
Procedure:
-
Culture Jurkat cells and resuspend them in HBSS with 20 mM HEPES.
-
Load cells with Fluo-4 AM (final concentration 2 µM) and Pluronic F-127 (final concentration 0.02%) for 30 minutes at 37°C.[2]
-
Wash the cells twice to remove excess dye.
-
Plate the dye-loaded cells into a 96-well plate.
-
Record baseline fluorescence.
-
Add this compound at various concentrations and incubate for 10 minutes.[2]
-
Inject CXCL12 (final concentration ~50 ng/mL) and continue to record fluorescence for at least 2 minutes.[2]
-
Calculate the change in fluorescence intensity and determine the IC50 value.
-
Protocol 3: Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of CXCR4-expressing cells towards a CXCL12 gradient.[2]
-
Materials:
-
Procedure:
-
Add CXCL12 solution (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.[2]
-
Pre-incubate the cell suspension with various concentrations of this compound for 30 minutes at 37°C.[2]
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator.[2]
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or a viability assay.
-
Calculate the percentage of migration relative to the control and determine the IC50 value.
-
Protocol 4: ERK Phosphorylation Western Blot
This assay determines the effect of this compound on CXCL12-induced phosphorylation of ERK, a key downstream signaling molecule.
-
Materials:
-
CXCR4-expressing cells.
-
Serum-free cell culture medium.
-
CXCL12.
-
This compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies against phospho-ERK and total ERK.
-
-
Procedure:
-
Serum-starve the cells for 4-6 hours.[7]
-
Pre-incubate the cells with various concentrations of this compound for 30-60 minutes.[7]
-
Stimulate the cells with an optimal concentration of CXCL12 for 5-10 minutes.[7]
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-ERK and total ERK.
-
Quantify the band intensities to determine the inhibition of ERK phosphorylation.
-
Experimental Workflow for Evaluating this compound Efficacy
The following diagram illustrates a typical workflow for characterizing the inhibitory effects of this compound.
Logical Relationship of this compound Action
The inhibitory action of this compound on CXCR4 signaling can be summarized by the following logical relationship.
References
Application Notes and Protocols for FC131 in Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1α (SDF-1α/CXCL12), plays a crucial role in various physiological and pathological processes, including immune responses, cancer metastasis, and HIV entry. One of the key downstream signaling events following the activation of CXCR4 by CXCL12 is the mobilization of intracellular calcium ([Ca²⁺]i). This transient increase in cytosolic calcium concentration acts as a second messenger, triggering a cascade of cellular responses.
The this compound protocol for calcium flux assays provides a robust method to quantify the inhibitory activity of this compound on the CXCL12/CXCR4 signaling axis. This is achieved by measuring the changes in intracellular calcium levels in response to CXCL12 stimulation in the presence and absence of this compound. The assay is a valuable tool for drug discovery and development, enabling the characterization of CXCR4 antagonists and the screening of compound libraries for novel inhibitors.
Principle of the Assay
The calcium flux assay utilizes a fluorescent calcium indicator dye, such as Fluo-4 AM, which can be loaded into cells. Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester that is cleaved by intracellular esterases to the active, membrane-impermeant form, Fluo-4. Upon binding to free Ca²⁺, the fluorescence intensity of Fluo-4 increases significantly.
In this assay, CXCR4-expressing cells are first loaded with Fluo-4 AM. After establishing a baseline fluorescence, the cells are stimulated with CXCL12, which binds to CXCR4 and induces the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum, leading to a rapid increase in fluorescence. When cells are pre-incubated with the CXCR4 antagonist this compound, it competitively binds to CXCR4 and blocks the CXCL12-induced calcium mobilization, resulting in a dose-dependent reduction of the fluorescent signal. The inhibitory potency of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50).
Data Presentation
The inhibitory effect of this compound on CXCL12-induced calcium flux can be quantified and summarized. The following table presents representative data on the dose-dependent inhibition of a CXCR4 antagonist, IT1t (a compound with a similar mechanism of action to this compound), on CXCL12-induced intracellular calcium flux.[1]
| Antagonist Concentration (nM) | Mean Fluorescence Intensity (RFU) | % Inhibition |
| 0 (No Antagonist) | 5500 | 0 |
| 1 | 4950 | 10 |
| 10 | 3300 | 40 |
| 25 | 2200 | 60 |
| 50 | 1100 | 80 |
| 100 | 550 | 90 |
| 500 | 275 | 95 |
IC50 Value: The half-maximal inhibitory concentration (IC50) for IT1t in inhibiting CXCL12-induced intracellular calcium flux was determined to be 23.1 ± 4.6 nM .[1]
The following table summarizes the reported IC50 values for this compound in inhibiting the binding of [¹²⁵I]-SDF-1α to the CXCR4 receptor, which is an upstream event to calcium mobilization.
| Assay Type | Cell Line | IC50 (nM) |
| [¹²⁵I]-SDF-1α Binding | HEK293 | 7.9 |
| [¹²⁵I]-SDF-1α Binding | CHO | 1.8 |
Experimental Protocols
Materials and Reagents
-
Cells: A cell line endogenously or recombinantly expressing human CXCR4 (e.g., Jurkat, U937, or HEK293-CXCR4).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
CXCL12 (SDF-1α): Recombinant human CXCL12.
-
Fluorescent Calcium Indicator: Fluo-4 AM (or a similar calcium-sensitive dye).
-
Pluronic F-127: For aiding the dispersion of Fluo-4 AM in aqueous media.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): An anion-exchange transport inhibitor that can reduce the leakage of the dye from the cells.
-
Black-walled, clear-bottom 96-well or 384-well microplates: For fluorescence measurements.
-
Fluorescence plate reader: Equipped with bottom-read capabilities and injectors for compound addition (e.g., FLIPR, FlexStation).
Experimental Workflow
Caption: Experimental workflow for the this compound calcium flux assay.
Detailed Protocol
1. Cell Preparation:
-
Culture CXCR4-expressing cells in appropriate growth medium until they reach the desired confluency.
-
On the day of the assay, harvest the cells and resuspend them in Assay Buffer to the recommended density (typically 1-5 x 10⁶ cells/mL).
-
Seed the cells into a black-walled, clear-bottom microplate at an optimized density and allow them to attach if they are adherent. For suspension cells, proceed directly to dye loading.
2. Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. A typical final concentration of Fluo-4 AM is 1-5 µM. Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to aid dye solubilization. If using, add Probenecid to the loading solution (final concentration 1-2.5 mM).
-
For adherent cells, carefully remove the culture medium and add an equal volume of the 2X Fluo-4 AM loading solution to each well. For suspension cells, add an equal volume of 2X loading solution to the cell suspension.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye. Be careful not to dislodge adherent cells.
3. This compound Treatment:
-
Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations.
-
Add the this compound dilutions to the appropriate wells of the microplate containing the dye-loaded cells. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the this compound-treated wells).
-
Incubate the plate at room temperature or 37°C for 15-30 minutes to allow this compound to bind to the CXCR4 receptors.
4. Signal Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument parameters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Using the instrument's injector, add a pre-determined concentration of CXCL12 (typically at its EC80 concentration for calcium mobilization) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity every 0.5-1 second for a total of 60-120 seconds to capture the transient calcium flux.
5. Data Analysis:
-
For each well, determine the peak fluorescence intensity or the area under the curve (AUC) after CXCL12 addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net fluorescence response.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Response with this compound / Response with Vehicle)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway
The binding of CXCL12 to its receptor CXCR4 initiates a cascade of intracellular signaling events, leading to calcium mobilization. This compound, as a CXCR4 antagonist, blocks these pathways at the receptor level.
Caption: CXCR4 signaling pathway and its inhibition by this compound.
References
Application Notes and Protocols for Western Blot Analysis of FC131 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 is a potent antagonist of the CXCR4 receptor, a key mediator in various cellular processes, including cell proliferation, survival, and migration.[1][2] Understanding the molecular effects of this compound on target cells is crucial for its development as a therapeutic agent. Western blot analysis is an essential technique to investigate changes in protein expression and signaling pathways within cells following treatment with this compound. These application notes provide a detailed protocol for performing Western blot analysis on cells treated with this compound, along with guidelines for data presentation and visualization of relevant pathways.
Data Presentation: Quantitative Analysis of Protein Expression
To facilitate the analysis and comparison of protein expression levels upon treatment with this compound, it is recommended to organize quantitative data from Western blot experiments into a structured table. Densitometric analysis of the protein bands should be performed and the results normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Table 1: Quantitative Analysis of Protein Expression in this compound-Treated Cells
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| p-Akt (Ser473) | Control (Vehicle) | 1.50 | 1.00 | 0.12 | - |
| This compound (10 nM) | 0.75 | 0.50 | 0.08 | <0.05 | |
| This compound (50 nM) | 0.30 | 0.20 | 0.05 | <0.01 | |
| Total Akt | Control (Vehicle) | 1.45 | 1.00 | 0.10 | - |
| This compound (10 nM) | 1.42 | 0.98 | 0.11 | >0.05 | |
| This compound (50 nM) | 1.48 | 1.02 | 0.09 | >0.05 | |
| β-actin | Control (Vehicle) | 2.00 | 1.00 | 0.15 | - |
| This compound (10 nM) | 2.05 | 1.03 | 0.14 | >0.05 | |
| This compound (50 nM) | 1.98 | 0.99 | 0.16 | >0.05 |
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of cells treated with this compound.
1. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line in 6-well plates or 10 cm dishes at a density that allows them to reach 70-80% confluency at the time of treatment.[3]
-
Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control group treated with the same solvent used to dissolve this compound.[4]
2. Cell Lysis and Protein Quantification
-
Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[5][6][7] Add ice-cold lysis buffer (e.g., RIPA buffer) to each well or dish.[7] Scrape the cells and transfer the lysate to a microcentrifuge tube.[6][7]
-
Homogenization: Sonicate the lysate to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.[5][7]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.[6][7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[6][7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay.[3] This is crucial for ensuring equal loading of protein for each sample.
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5][7]
-
Gel Electrophoresis: Load the prepared samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
4. Immunoblotting and Detection
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.[3][5]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[6]
-
Final Washes: Wash the membrane again three times with TBST for 5-10 minutes each.
-
Detection: Add a chemiluminescent substrate to the membrane and capture the signal using a digital imaging system or X-ray film.[3]
5. Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.[8]
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed changes in protein expression.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of this compound-treated cells.
Caption: Experimental workflow for Western blot analysis.
CXCR4 Signaling Pathway
This compound, as a CXCR4 antagonist, is expected to inhibit the downstream signaling pathways activated by the binding of its ligand, CXCL12. A key pathway affected is the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Caption: Simplified CXCR4 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Protocols | Antibodies.com [antibodies.com]
- 7. bio-rad.com [bio-rad.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Administration of FC131 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 is a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is a critical pathway implicated in tumor proliferation, survival, angiogenesis, and metastasis.[1] Consequently, antagonism of CXCR4 with agents like this compound presents a promising therapeutic strategy in oncology. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models for efficacy and pharmacokinetic studies. It is important to note that specific, publicly available peer-reviewed literature with detailed in vivo protocols and quantitative data for this compound is limited.[1] Therefore, the following protocols are based on the known mechanism of action of this compound, general principles for in vivo studies of cyclic peptides and CXCR4 antagonists, and established methodologies for similar experimental setups.[1][2][3]
This compound: Preparation for In Vivo Administration
Due to the peptidic nature of this compound, careful preparation is crucial for its in vivo administration. Solubility can be a challenge, and ensuring a sterile, isotonic, and pH-neutral solution is paramount.[1]
Protocol for this compound Solution Preparation:
-
Initial Solubilization: For a small-scale solubility test, start by dissolving a small amount of this compound in sterile water. If solubility is limited, a minimal amount of a biocompatible solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), can be used to achieve a stock solution.[1]
-
Vehicle Dilution: Subsequently, dilute the stock solution with a sterile vehicle like saline or phosphate-buffered saline (PBS) to the final desired concentration. The final concentration of DMSO should be kept to a minimum to avoid toxicity.
-
Sterility: All steps should be performed under sterile conditions (e.g., in a laminar flow hood) to prevent contamination.
-
pH Adjustment: The pH of the final solution should be adjusted to a physiological range (pH 7.2-7.4).[4]
-
Storage: The prepared this compound solution should be stored at an appropriate temperature (e.g., 4°C for short-term or -20°C/-80°C for long-term storage) and protected from light, depending on its stability.
Recommended Administration Routes for this compound in Mice
The optimal administration route for this compound has not been definitively established and should be determined empirically for each specific animal model and cancer type.[1] Common routes for peptides in mouse models include intraperitoneal (IP) and subcutaneous (SC) injections.[1] Intravenous (IV) administration is also a viable option for achieving rapid systemic circulation.[5]
Table 1: General Guidelines for this compound Administration Routes in Adult Mice [2]
| Administration Route | Maximum Volume | Recommended Needle Size (Gauge) |
| Intravenous (IV) - Tail Vein | < 0.2 mL | 27-30 |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 |
| Subcutaneous (SC) | < 2-3 mL (divided into multiple sites) | 25-27 |
In Vivo Efficacy Study: this compound in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Experimental Workflow for Efficacy Study:
Detailed Protocol:
-
Animal Model: Utilize 6-8 week old immunodeficient mice (e.g., nude, SCID, or NOD/SCID mice).[1] Allow for an acclimatization period of at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells known to express CXCR4 (e.g., 1 x 10^6 MDA-MB-231 breast cancer cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound via the chosen route (e.g., IP injection) at various doses. A vehicle control group should receive the same volume of the vehicle used to dissolve this compound. The dosing frequency will depend on the pharmacokinetic profile of this compound and should be determined in a pilot study.[1]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: The study can be terminated when tumors in the control group reach a predetermined size or after a set duration. At the endpoint, euthanize the mice, and excise and weigh the tumors.
Hypothetical Efficacy Data:
The expected outcomes of successful this compound treatment include a reduction in tumor growth rate and potentially tumor regression.[1]
Table 2: Illustrative Efficacy Data of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | IP | 1500 ± 150 | - |
| This compound | 1 | IP | 1100 ± 120 | 26.7 |
| This compound | 5 | IP | 750 ± 90 | 50.0 |
| This compound | 10 | IP | 400 ± 60 | 73.3 |
Pharmacokinetic Study of this compound in Mice
A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Workflow for Pharmacokinetic Study:
Detailed Protocol:
-
Animal Model: Use healthy adult mice (e.g., C57BL/6 or BALB/c). For serial blood sampling, cannulated mice may be used to minimize stress.
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., IV or IP).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[6]
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters.
Hypothetical Pharmacokinetic Data:
The following table presents illustrative pharmacokinetic parameters for this compound. The half-life of cyclic peptides can vary significantly.[7][8]
Table 3: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV Administration (1 mg/kg) | IP Administration (5 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-t) (ng*h/mL) | 1800 | 2500 |
| Half-life (t1/2) (h) | 1.5 | 2.0 |
| Clearance (mL/h/kg) | 0.55 | - |
| Bioavailability (%) | 100 | ~70 |
CXCR4 Signaling Pathway
This compound exerts its effect by blocking the interaction between CXCL12 and its receptor, CXCR4. This disruption inhibits downstream signaling pathways that promote cancer cell proliferation, survival, and migration.
Diagram of the CXCR4 Signaling Pathway:
Conclusion
These application notes provide a framework for conducting in vivo studies with the CXCR4 antagonist this compound in mouse models. The provided protocols for drug preparation, administration, efficacy, and pharmacokinetic studies are based on established scientific principles. Researchers should adapt and optimize these protocols based on their specific experimental goals and institutional guidelines for animal welfare. The illustrative data and diagrams are intended to guide experimental design and interpretation of results in the investigation of this compound as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. Combination of PET and CXCR4-Targeted Peptide Molecule Agents for Noninvasive Tumor Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unmc.edu [unmc.edu]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability and Cytotoxicity Assays with FC131
For Researchers, Scientists, and Drug Development Professionals
Introduction
FC131 is a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1] The CXCR4 receptor, along with its endogenous ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a critical role in various physiological and pathological processes, including cancer progression, metastasis, and inflammation.[1] By competitively inhibiting the binding of CXCL12 to CXCR4, this compound effectively blocks the downstream signaling pathways that promote tumor cell proliferation, survival, migration, and invasion.[1][2] Preclinical studies have demonstrated that this compound can inhibit the growth of tumor cells, such as pituitary somatotrope tumors, and induce apoptosis.[2] These properties make this compound a compound of significant interest for cancer research and drug development.
This document provides detailed protocols for assessing the effects of this compound on cell viability and cytotoxicity using common in vitro assays. It also includes representative data and diagrams to guide researchers in their experimental design and data interpretation.
Principle of the Assays
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance is measured, providing a quantitative measure of cell viability.
Cytotoxicity Assay (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, which is indicative of the number of dead or damaged cells.[3][4]
Experimental Protocols
Cell Line Selection
The choice of cell line is critical for studying the effects of this compound. It is essential to use cell lines that express the CXCR4 receptor. The expression of CXCR4 can be confirmed by techniques such as flow cytometry, western blotting, or qPCR. Examples of cancer cell lines with reported CXCR4 expression include:
-
Breast Cancer: MDA-MB-231
-
Renal Cancer: A498
-
Osteosarcoma: U2OS, HOS
-
Glioblastoma: U87
-
Leukemia: Jurkat, MOLT-4
Materials and Reagents
-
This compound
-
CXCR4-expressing cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
LDH Cytotoxicity Assay Kit
-
96-well flat-bottom plates
-
Microplate reader
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Harvest and count the selected CXCR4-expressing cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
-
Protocol 2: Cytotoxicity (LDH) Assay
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol. It is important to set up additional control wells:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the LDH assay kit) 15 minutes before the end of the incubation period.
-
Background control: Medium without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Add 50 µL of stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Data Presentation
The following tables present hypothetical but realistic data on the effects of this compound on a CXCR4-expressing cancer cell line (e.g., MDA-MB-231) after 48 hours of treatment.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100 |
| 0.01 | 1.22 | 0.07 | 97.6 |
| 0.1 | 1.15 | 0.06 | 92.0 |
| 1 | 0.98 | 0.05 | 78.4 |
| 10 | 0.65 | 0.04 | 52.0 |
| 100 | 0.32 | 0.03 | 25.6 |
Table 2: Effect of this compound on Cytotoxicity (LDH Assay)
| This compound Concentration (µM) | Average Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.15 | 0.01 | 0 |
| 0.01 | 0.16 | 0.01 | 1.2 |
| 0.1 | 0.20 | 0.02 | 5.9 |
| 1 | 0.35 | 0.03 | 23.5 |
| 10 | 0.60 | 0.04 | 52.9 |
| 100 | 0.85 | 0.05 | 82.4 |
| Maximum Release | 1.00 | 0.06 | 100 |
Visualizations
Signaling Pathway
CXCR4 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Workflow for Cell Viability and Cytotoxicity Assays.
Troubleshooting
-
High background in LDH assay: This may be due to high LDH levels in the serum of the culture medium. Using serum-free medium for the final hours of incubation or using a low-serum medium can help reduce background.
-
Low signal in MTT assay: This could be due to a low cell number or low metabolic activity. Ensure optimal cell seeding density and check cell health before the experiment.
-
Inconsistent results: Ensure accurate pipetting, proper mixing of reagents, and consistent incubation times. Run replicates for each condition to ensure data reliability.
Conclusion
This compound demonstrates significant potential as a CXCR4 antagonist for cancer research. The protocols outlined in this application note provide a robust framework for evaluating the effects of this compound on cell viability and cytotoxicity in CXCR4-expressing cancer cell lines. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results, which will aid in elucidating the therapeutic potential of this promising compound.
References
Troubleshooting & Optimization
Low inhibitory effect of FC131 in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using FC131, a potent and selective CXCR4 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, cyclic pentapeptide that functions as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Its primary mechanism involves blocking the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), to the CXCR4 receptor.[1] This inhibition prevents the activation of downstream signaling pathways that are crucial for processes such as immune cell trafficking, HIV-1 entry into T-cells, and cancer metastasis.[1]
Q2: What is the reported IC50 value for this compound?
A2: this compound has been demonstrated to inhibit the binding of radiolabeled SDF-1α to CXCR4 with a half-maximal inhibitory concentration (IC50) of 4.5 nM.[1][2] It is important to note that the optimal concentration for achieving maximal inhibition in a specific experiment will depend on the assay type, cell line, and experimental conditions.[1]
Q3: What are the key signaling pathways affected by this compound?
A3: By disrupting the SDF-1α/CXCR4 axis, this compound inhibits the activation of several downstream signaling cascades. These primarily include G-protein mediated activation of pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) cascades. The JAK/STAT signaling pathway has also been implicated in SDF-1/CXCR4 signaling.[1] Inhibition of these pathways ultimately impacts cell survival, proliferation, and migration.[1]
Troubleshooting Guide: Low Inhibitory Effect of this compound
This guide addresses common issues that may lead to a lower-than-expected inhibitory effect of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Inhibition Across All Concentrations | Inhibitor Preparation and Storage: this compound, being a peptide, may have degraded due to improper storage or handling. Solubility issues can also lead to an inaccurate final concentration. | - Ensure this compound is stored at the recommended temperature (typically -20°C or -80°C for long-term storage).- Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.- For solubilization, first, attempt to dissolve the peptide in sterile water.[2] If issues persist, a small amount of an organic solvent like DMSO can be used to create a stock solution, which is then diluted in the experimental medium.[2] Always check the manufacturer's instructions for solubility. |
| Cell Line and Receptor Expression: The cell line used may have low or no expression of the CXCR4 receptor. | - Verify CXCR4 expression in your cell line using techniques like flow cytometry or western blotting.- If possible, use a positive control cell line known to express high levels of CXCR4. | |
| Assay Conditions: The concentration of the agonist (SDF-1α) may be too high, requiring a higher concentration of this compound to achieve inhibition. The incubation time with this compound may be insufficient. | - Optimize the SDF-1α concentration to be near its EC50 for the specific assay.- Perform a time-course experiment to determine the optimal pre-incubation time for this compound before adding the agonist. A 30-minute pre-incubation is often a good starting point.[1] | |
| Inconsistent Inhibition | Experimental Variability: Inconsistent cell seeding density or variations in reagent preparation can lead to variable results. | - Ensure uniform cell seeding in all wells.- Prepare master mixes of reagents to minimize pipetting errors.- Include appropriate positive and negative controls in every experiment. |
| No Inhibition Observed | Incorrect Experimental Setup: The chosen assay may not be suitable for detecting the effects of CXCR4 inhibition in your specific biological context. | - Review the experimental design to ensure it is appropriate for studying CXCR4 signaling.- Consider using an alternative assay to confirm your findings. For example, if a cell viability assay shows no effect, a cell migration assay might be more sensitive to CXCR4 inhibition.[1] |
Experimental Protocols
Transwell Cell Migration Assay
This protocol outlines a method to quantify the inhibitory effect of this compound on SDF-1α-induced cell migration.
Materials:
-
CXCR4-expressing cells
-
Serum-free cell culture medium
-
Recombinant human SDF-1α
-
This compound
-
24-well plate with transwell inserts (e.g., 8 µm pore size)
-
Calcein-AM or other cell staining dye
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours prior to the assay.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[1]
-
-
Inhibitor and Agonist Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).[1]
-
Perform serial dilutions of this compound in serum-free medium to create a range of concentrations for testing (e.g., 0.1 nM to 1 µM).[1]
-
Prepare a solution of SDF-1α in a serum-free medium at a concentration known to induce migration (e.g., 100 ng/mL).
-
-
Assay Setup:
-
Add 600 µL of the SDF-1α solution to the lower chambers of the 24-well plate. For a negative control, add serum-free medium without SDF-1α.[1]
-
In a separate tube, pre-incubate the cell suspension with the various concentrations of this compound for 30 minutes at 37°C. Include a vehicle control (solvent only).[1]
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours. The optimal incubation time should be determined empirically for the specific cell line.[1]
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with a suitable dye (e.g., Calcein-AM).
-
Elute the dye and measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the SDF-1α-only control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.[1]
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Workflow for a transwell cell migration assay.[1]
References
FC131 peptide degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of FC131 peptide in cell culture experiments, with a specific focus on its degradation and stability.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its mechanism of action?
A1: this compound is a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its primary mechanism of action involves competitively blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), to the CXCR4 receptor. This inhibition prevents the activation of downstream signaling pathways that are crucial for cell migration, proliferation, and survival. These pathways are often implicated in diseases such as cancer and HIV.
Q2: What are the common applications of this compound in cell culture experiments?
A2: this compound is widely used in vitro to investigate the role of the CXCR4/CXCL12 signaling axis in various biological processes, including:
-
Cancer Research: Studying tumor cell migration, invasion, and metastasis.
-
HIV Research: Investigating the mechanism of HIV entry into host cells, as CXCR4 is a major co-receptor for the virus.
-
Immunology: Examining the trafficking and function of immune cells.
-
Stem Cell Biology: Studying the mobilization and homing of stem cells.
Q3: How should I dissolve and store this compound peptide?
A3: Proper handling and storage are critical for maintaining the bioactivity of this compound.
-
Dissolution:
-
It is recommended to first attempt to dissolve lyophilized this compound in sterile, distilled water.
-
If the peptide is not readily soluble in water, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) can be used to aid dissolution, followed by dilution with the aqueous buffer of choice. Ensure the final DMSO concentration in your cell culture is low (typically <0.1%) to avoid cytotoxicity.
-
For peptides with a net positive charge (like this compound due to its arginine residues), a dilute solution of acetic acid (e.g., 10%) can be used for initial solubilization before dilution in culture medium.
-
-
Storage:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
In Solution: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and store at -80°C. The stability of the peptide in solution is dependent on the solvent and storage conditions.
-
Troubleshooting Guide: this compound Peptide Degradation in Cell Culture Media
Problem 1: Inconsistent or lower-than-expected biological activity of this compound in my assay.
This is a common issue that can often be attributed to peptide degradation in the cell culture medium.
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Serum contains proteases that can degrade peptides. Whenever possible, perform experiments in serum-free media. If serum is required, minimize the incubation time of the peptide in the serum-containing medium. Consider using protease inhibitor cocktails, although their compatibility with your specific cell line and assay should be verified. |
| pH Instability | The pH of the cell culture medium can influence peptide stability. Ensure the medium is properly buffered and the pH is maintained within the optimal range for your cells (typically pH 7.2-7.4). |
| Oxidation | Some amino acid residues are susceptible to oxidation, which can inactivate the peptide. Minimize exposure of the peptide solution to air and light. Use freshly prepared solutions for each experiment. |
| Improper Storage | Repeated freeze-thaw cycles can degrade the peptide. Always prepare single-use aliquots of your stock solution. Store both lyophilized powder and solutions at the recommended temperatures (-20°C or -80°C). |
Problem 2: I observe precipitation or cloudiness after adding this compound to my cell culture medium.
This indicates a solubility or aggregation issue.
| Potential Cause | Recommended Solution |
| Poor Solubility | The peptide may not be fully dissolved in the initial solvent. Ensure complete dissolution before adding it to the culture medium. You can gently vortex or sonicate the stock solution. Refer to the dissolution guidelines in the FAQs. |
| Aggregation | Peptides can aggregate at high concentrations, especially in physiological buffers. Prepare a more dilute stock solution and add a larger volume to your culture, ensuring the final solvent concentration remains non-toxic. Briefly sonicating the stock solution before use can help break up small aggregates. |
| Interaction with Media Components | Certain components of the cell culture medium may interact with the peptide, causing it to precipitate. Try dissolving the peptide in a different, compatible solvent before diluting it in the medium. You can also test the solubility of this compound in different types of cell culture media. |
Quantitative Data on Peptide Stability
Table 1: Estimated Half-Life of Cyclic Peptides in Biological Media
| Medium | Temperature (°C) | Estimated Half-Life | Primary Degradation Pathways |
| Cell Culture Medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) | 37 | > 24 hours | Enzymatic cleavage (slower than linear peptides), Oxidation |
| Serum-Free Cell Culture Medium (e.g., DMEM) | 37 | > 48 hours | Oxidation, Deamidation |
| Human Plasma | 37 | 8 - 24 hours | Enzymatic cleavage |
Disclaimer: These are estimated values based on the stability of other cyclic peptides. The actual half-life of this compound in your specific cell culture system may vary depending on the cell type, serum concentration, and other experimental conditions. It is highly recommended to perform an in-house stability study as described in the protocol below.
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Medium
This protocol outlines a method to quantify the degradation of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Lyophilized this compound peptide
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile, nuclease-free water
-
DMSO (HPLC grade)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Microcentrifuge tubes (low-bind)
-
Incubator at 37°C with 5% CO₂
-
HPLC-MS system
Procedure:
-
Prepare a Stock Solution of this compound: Dissolve the lyophilized this compound in sterile water or DMSO to a final concentration of 1 mg/mL.
-
Spike the Cell Culture Medium: Add the this compound stock solution to your cell culture medium to a final concentration of 10 µg/mL. Prepare separate samples for medium with and without serum.
-
Incubation: Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Preparation for HPLC-MS:
-
At each time point, take an aliquot of the incubated medium.
-
To precipitate proteins, add three volumes of cold acetonitrile with 0.1% TFA.
-
Vortex vigorously for 30 seconds and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile) to separate the peptide.
-
Monitor the elution of the intact this compound peptide using its specific mass-to-charge ratio (m/z) in the mass spectrometer.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of intact this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life.
-
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: CXCR4 signaling pathway and inhibition by this compound.
Troubleshooting poor solubility of FC131 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor solubility of the FC131 peptide.
Understanding this compound
This compound is a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] Its sequence is cyclo(-d-Tyr-Arg-Arg-Nal-Gly-).[1][2] Due to its involvement in pathways related to cancer metastasis and HIV-1 entry into host cells, this compound is a compound of significant interest in drug development.[1][2] The inherent hydrophobicity of some of its constituent amino acids can, however, present challenges in achieving complete solubilization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of the this compound peptide?
A1: The solubility of this compound, like many peptides, is influenced by its amino acid composition, length, net charge, and the pH of the solvent.[4][5] Peptides with a high proportion of hydrophobic amino acids may have limited solubility in aqueous solutions.[5][6]
Q2: Why is my lyophilized this compound peptide difficult to dissolve in aqueous buffers?
A2: Lyophilized peptides can be challenging to dissolve directly in aqueous buffers, especially if they are hydrophobic. Improper solubilization can lead to inaccurate peptide concentrations and experimental variability.[6] For peptides with hydrophobic character, starting with a small amount of an organic solvent is often recommended.[4][6]
Q3: What is the recommended initial approach for dissolving this compound?
A3: A systematic approach is recommended.[7] Start by attempting to dissolve a small test amount of the peptide in sterile, distilled water.[7] If this is unsuccessful, the choice of solvent should be guided by the peptide's net charge.[7] For hydrophobic peptides, using a minimal amount of an organic solvent like DMSO, followed by gradual dilution with an aqueous buffer, is a common starting point.[4][6][7]
Q4: Can sonication be used to improve the solubility of this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of peptides.[6][8] It helps to break apart aggregates and enhance the interaction between the peptide and the solvent.[6]
Q5: How can I determine if my this compound peptide has aggregated?
A5: Visual inspection for cloudiness or precipitates is the simplest method.[7] For more quantitative assessments, techniques such as UV-Vis spectroscopy to detect light scattering at 350 nm, or Dynamic Light Scattering (DLS) to measure particle size distribution can be employed.[7]
Troubleshooting Guide for Poor this compound Solubility
This guide provides a systematic approach to resolving common solubility issues encountered with the this compound peptide.
Problem 1: Lyophilized this compound powder does not dissolve in water or aqueous buffer.
-
Cause: The peptide may be hydrophobic or the buffer conditions (pH, ionic strength) may not be optimal for dissolution.
-
Solution Workflow:
Troubleshooting workflow for initial this compound dissolution.
Problem 2: this compound dissolves in an organic solvent but precipitates upon addition of aqueous buffer.
-
Cause: The peptide has reached its solubility limit in the final solvent mixture. This can be due to a high final peptide concentration or a low percentage of the organic co-solvent.
-
Solutions:
-
Decrease the final concentration: Prepare a more dilute final solution.
-
Increase the organic co-solvent percentage: Be mindful of the tolerance of your specific assay to the organic solvent.[9]
-
Slow dilution with vortexing: Add the peptide-organic solvent solution to the aqueous buffer very slowly while vortexing to prevent localized high concentrations.[7][9]
-
Solvent Selection Guide
The choice of solvent is critical for successfully dissolving this compound. The following table summarizes recommended solvents and their properties.
| Solvent/Reagent | Concentration | Application | Considerations |
| Organic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 100% for stock | For hydrophobic or neutral peptides.[4][6] | May oxidize peptides containing Cys or Met (not present in this compound). Keep final concentration low for biological assays.[4][8] |
| Dimethylformamide (DMF) | 100% for stock | Alternative to DMSO for hydrophobic peptides.[4][6] | Can be used if DMSO interferes with the experiment.[6] |
| Acetonitrile (ACN) | 100% for stock | Another alternative for hydrophobic peptides.[6][8] | Often used in HPLC purification. |
| Aqueous Solvents (pH Adjustment) | |||
| Acetic Acid | 10% in water | For basic peptides (net positive charge).[4][6] | Effective for peptides with a pI > 7.[9] |
| Ammonium Hydroxide | 0.1% in water | For acidic peptides (net negative charge).[9] | Deprotonates acidic residues to increase solubility.[9] |
| Ammonium Bicarbonate | 10% in water | For acidic peptides.[9] | A volatile buffer that can be removed by lyophilization.[9] |
Experimental Protocols
Protocol 1: Initial Solubility Testing of this compound
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[6][9]
-
Aliquot: Use a small aliquot of the peptide for initial solubility testing to avoid risking the entire sample.[6][9]
-
Initial Test: Add a small volume of sterile, distilled water to the aliquot and gently vortex. Observe for dissolution.
-
pH Adjustment (if necessary): Based on the calculated net charge of this compound (which is basic due to the two arginine residues), if it is insoluble in water, add a small amount of 10% acetic acid and vortex.[4][9]
-
Observation: A successfully dissolved peptide will result in a clear, particle-free solution.[6]
Protocol 2: Solubilization of this compound using an Organic Solvent
-
Preparation: Centrifuge the vial of lyophilized this compound.[6][9]
-
Initial Dissolution: Add a minimal amount of 100% DMSO to the lyophilized peptide to create a concentrated stock solution. Ensure the peptide is fully dissolved by gentle vortexing.[6][9]
-
Dilution: Slowly add your desired aqueous buffer to the concentrated peptide stock solution drop-by-drop while gently vortexing.[7][9] This gradual dilution is critical to prevent precipitation.[9]
-
Final Concentration: Continue the slow addition of the aqueous buffer until the desired final concentration is reached.
Protocol 3: Using Sonication to Aid Dissolution
-
Preparation: After adding the chosen solvent to the this compound peptide, if the solution is not clear, place the vial in a water bath sonicator.
-
Sonication: Sonicate the sample for 10-15 minutes.[9] For brief, more intense sonication, use a probe sonicator for short bursts (e.g., 3 times for 10 seconds each), keeping the sample on ice between bursts to prevent heating.[6]
-
Inspection: After sonication, visually inspect the solution for clarity. If particulates are still visible, the peptide may not be fully dissolved.[8]
This compound and CXCR4 Signaling
This compound acts as an antagonist to the CXCR4 receptor, inhibiting the binding of its natural ligand, CXCL12 (SDF-1).[2] This disruption of the CXCL12/CXCR4 axis interferes with downstream signaling pathways that are crucial for cell migration and survival.[2]
References
- 1. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpt.com [jpt.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
FC131 Technical Support Center: Troubleshooting Precipitation Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to prevent the precipitation of FC131 in solution. This compound is a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Proper handling and dissolution are critical for its efficacy and for obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic cyclic pentapeptide that functions as a potent and selective antagonist for the CXCR4 receptor.[1] Its primary mechanism involves blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α/CXCL12), to CXCR4.[1] This inhibition prevents the activation of downstream signaling pathways that are involved in cell migration, proliferation, and survival.[1]
Q2: What are the primary causes of this compound precipitation in solution?
Precipitation of this compound can occur for several reasons:
-
High Concentrations: Exceeding the solubility limit of this compound in a given solvent is a common cause of precipitation.[1]
-
Solvent Polarity: this compound, being a peptide, has complex solubility characteristics. Using a solvent of inappropriate polarity can lead to poor dissolution and precipitation.
-
Interactions with Media Components: Components in cell culture media can sometimes interact with this compound, causing it to precipitate.[1]
-
Improper Storage: Incorrect storage of this compound solutions, particularly repeated freeze-thaw cycles, can lead to degradation and precipitation of the peptide.[1]
Q3: How should I store this compound to maintain its stability and prevent precipitation?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C.[1] Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to dissolving this compound and troubleshooting precipitation issues.
Visualizing the Dissolution Workflow
The following flowchart illustrates the recommended workflow for dissolving this compound and the steps to take if precipitation is observed.
Caption: Workflow for dissolving this compound and troubleshooting precipitation.
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 250 mg/mL (296.26 mM) | Ultrasonic assistance may be needed.[2] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (2.46 mM) | For in vivo use; yields a clear solution.[2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (2.46 mM) | For in vivo use; yields a clear solution.[2] |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (2.46 mM) | For in vivo use; yields a clear solution.[2] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Start with Water: First, attempt to dissolve the lyophilized this compound in sterile, distilled water.[1]
-
Acidic Solution (if necessary): If this compound does not dissolve in water, try a 10%-30% acetic acid solution.[3]
-
Use of Organic Solvent: For highly hydrophobic peptides like this compound, dissolving in a small amount of an organic solvent like DMSO is a common and effective strategy.[1][3]
-
Dilution: After dissolving in DMSO, slowly add the desired aqueous buffer or cell culture medium to reach the final concentration.
-
Enhancing Solubility: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[4]
-
Visual Inspection: Always visually inspect the solution for any signs of precipitation after preparation.[1]
Protocol 2: CXCL12-Mediated Cell Migration Assay (Boyden Chamber Assay)
This protocol provides an example of how to prepare and use this compound in a cell-based assay.
-
Cell Preparation:
-
Culture CXCR4-expressing cells to approximately 80% confluency.
-
Serum-starve the cells for 4-6 hours before the assay.
-
Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.[1]
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound. If a stock solution in DMSO is used, ensure the final DMSO concentration in the cell suspension is low (typically <0.1%) to avoid solvent toxicity.
-
Pre-incubate the cell suspension with the this compound for 30 minutes at 37°C.[1]
-
Include a vehicle control (e.g., DMSO or saline) in your experimental setup.[1]
-
-
Assay Setup:
-
Add serum-free medium containing CXCL12 (e.g., 50 ng/mL) to the lower chamber of the Boyden chamber.
-
Add the this compound-treated cell suspension to the upper chamber.
-
Incubate the chamber to allow for cell migration.
-
Understanding the Biological Context: The CXCR4 Signaling Pathway
The diagram below illustrates the CXCR4 signaling pathway and the inhibitory role of this compound. Understanding this pathway can help in designing experiments and interpreting results.
Caption: CXCR4 signaling pathway and its inhibition by this compound.
References
Technical Support Center: Cell Line Selection for High CXCR4 Expression with FC131
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting cell lines with high CXCR4 expression for use with the CXCR4 antagonist, FC131. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable cell line for my experiments involving CXCR4 and this compound?
A1: Selecting the right cell line is critical for the success of your experiments. The ideal cell line should exhibit stable and high endogenous expression of CXCR4.
-
Initial Screening: Begin by consulting literature and cell line databases (e.g., ATCC, DSMZ) to identify cell lines known to express CXCR4. Cancer cell lines, particularly those derived from hematological malignancies, breast cancer, ovarian cancer, and non-small cell lung cancer, often show high levels of CXCR4 expression.[1][2][3]
-
Experimental Verification: It is crucial to experimentally verify CXCR4 expression in your chosen cell line, as expression levels can vary between labs and with passage number.[4] Flow cytometry is the recommended method for quantifying cell surface CXCR4 expression.
Q2: My chosen cell line shows low or no CXCR4 expression. What should I do?
A2: Low CXCR4 expression can be due to several factors. Here are some troubleshooting steps:
-
Cell Line Authentication: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling to rule out misidentification or cross-contamination.[4]
-
Passage Number: Use low-passage number cells, as high-passage numbers can lead to genetic drift and altered protein expression.[4]
-
Culture Conditions: Ensure optimal cell culture conditions as recommended by the cell bank. Suboptimal conditions can affect protein expression.
-
Induction of Expression: In some cases, CXCR4 expression can be induced by hypoxia or treatment with certain growth factors, though this may not be suitable for all experimental designs.[1]
-
Alternative Cell Lines: If expression remains low, consider screening other reported high-expressing cell lines (see Table 1).
-
Stable Transfection: For applications requiring consistent high-level expression, consider generating a stable cell line overexpressing CXCR4 via lentiviral transduction.[5]
Q3: I am observing inconsistent results in my this compound binding or functional assays. What could be the cause?
A3: Inconsistent results can stem from various sources. Consider the following:
-
CXCR4 Expression Variability: As mentioned, CXCR4 expression can be heterogeneous within a cell population. For highly quantitative and reproducible assays, consider using fluorescence-activated cell sorting (FACS) to isolate a subpopulation with uniformly high CXCR4 expression.
-
This compound Quality: Ensure the purity and integrity of your this compound peptide. Use fresh stock solutions and store them appropriately.
-
Assay Conditions: Optimize assay parameters such as cell density, incubation times, and ligand/antagonist concentrations.
-
Cell Viability: Poor cell health can significantly impact assay performance. Always check cell viability before and during your experiment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low CXCR4 signal in flow cytometry | 1. Inappropriate antibody or antibody concentration. 2. Poor cell viability. 3. Receptor internalization. 4. Low endogenous expression. | 1. Titrate the anti-CXCR4 antibody to determine the optimal concentration. Use a validated antibody. 2. Use a viability dye to exclude dead cells from the analysis. Ensure gentle cell handling. 3. Perform all staining steps on ice to prevent receptor internalization. 4. Refer to the cell line selection FAQ and consider alternative cell lines or stable transfection. |
| High background in binding assays | 1. Non-specific binding of this compound or labeled ligand. 2. Inadequate washing steps. 3. High cell density. | 1. Include a non-specific binding control (excess unlabeled ligand) in your assay. Optimize buffer composition (e.g., include BSA). 2. Ensure sufficient and consistent washing to remove unbound ligand. 3. Optimize cell number to reduce background signal. |
| No inhibition by this compound in functional assays | 1. Inactive this compound. 2. Suboptimal this compound concentration. 3. Very high concentration of the stimulating ligand (e.g., CXCL12). 4. Low CXCR4 expression. | 1. Verify the activity of this compound using a positive control cell line with known high CXCR4 expression. 2. Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) of this compound. 3. Perform a dose-response curve for the stimulating ligand to determine its EC50 and use a concentration around the EC80 for inhibition assays. 4. Confirm high CXCR4 expression in your cell line using flow cytometry. |
Quantitative Data on CXCR4 Expression in Common Cell Lines
The following table summarizes CXCR4 expression levels in various cancer cell lines, as determined by flow cytometry. Note that these values can vary depending on the specific experimental conditions and antibody used.
| Cell Line | Cancer Type | Percentage of CXCR4+ Cells (%) | Mean Fluorescence Intensity (MFI) - Relative | Reference |
| Jurkat | T-cell leukemia | >90 | High | [6] |
| Nalm-6 | B-cell precursor leukemia | High | High | [6] |
| MDA-MB-231 | Breast Cancer | ~50-90 | High | [7][8] |
| MCF-7 | Breast Cancer | ~20-50 | Moderate | [7][8] |
| HTB75 (SK-OV-3) | Ovarian Cancer | High | High | [9] |
| OVCAR-3 | Ovarian Cancer | Moderate-High | Moderate-High | [9] |
| A549 | Non-small cell lung cancer | Variable | Low to Moderate | [2] |
| SH-SY5Y | Neuroblastoma | ~97 | High | [2] |
| IGR-N91 | Neuroblastoma | ~54 | Moderate | [2] |
| IGR-NB8 | Neuroblastoma | ~1.5 | Low | [2] |
Experimental Protocols
Protocol 1: Screening of Cell Lines for CXCR4 Expression by Flow Cytometry
This protocol describes the basic procedure for quantifying cell surface CXCR4 expression.
Materials:
-
Cell lines of interest
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
PE-conjugated anti-human CXCR4 antibody (or other appropriate fluorophore)
-
PE-conjugated isotype control antibody
-
Viability dye (e.g., 7-AAD, DAPI)
-
Flow cytometer
Procedure:
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
Add the PE-conjugated anti-CXCR4 antibody to the sample tubes and the PE-conjugated isotype control to the control tubes at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Add the viability dye according to the manufacturer's instructions just prior to analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single-cell population and quantifying the percentage of CXCR4-positive cells and the Mean Fluorescence Intensity (MFI).
Protocol 2: Enrichment of High CXCR4-Expressing Cells by FACS
This protocol outlines the procedure for isolating a cell population with high CXCR4 expression.
Materials:
-
Cells stained for CXCR4 as described in Protocol 1 (without viability dye addition until just before sorting)
-
Sterile collection tubes containing cell culture medium or freezing medium
-
Fluorescence-Activated Cell Sorter (FACS)
Procedure:
-
Prepare cells for staining as described in Protocol 1, ensuring all steps are performed under sterile conditions.
-
Resuspend the final cell pellet in sterile, cold sorting buffer (e.g., PBS + 1% FBS).
-
Filter the cell suspension through a 30-40 µm cell strainer to obtain a single-cell suspension.[10][11]
-
Add a viability dye just before sorting.
-
Set up the FACS instrument with appropriate gating to isolate the live, single-cell population.
-
Define the sorting gate to select the top 5-10% of cells with the highest CXCR4 fluorescence intensity.
-
Collect the sorted cells into sterile tubes containing the appropriate medium.
-
Culture the sorted cells to expand the high CXCR4-expressing population.
-
Periodically re-analyze the CXCR4 expression of the sorted population to ensure stability.
Protocol 3: this compound Competition Binding Assay
This protocol details a competitive binding assay to determine the binding affinity (IC50) of this compound for CXCR4.
Materials:
-
High CXCR4-expressing cells (e.g., Jurkat or a sorted population)
-
Binding Buffer (e.g., HBSS with 0.1% BSA)
-
Labeled CXCR4 ligand (e.g., fluorescently-labeled CXCL12 or a radiolabeled ligand)
-
Unlabeled this compound
-
96-well plates
-
Plate reader or flow cytometer capable of detecting the label
Procedure:
-
Harvest and wash the cells, then resuspend in Binding Buffer at a concentration of 2 x 10^6 cells/mL.
-
Prepare serial dilutions of unlabeled this compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a control with no this compound (total binding) and a control with a high concentration of unlabeled CXCL12 (non-specific binding).
-
Add 50 µL of the labeled CXCR4 ligand at a constant concentration (typically at or below its Kd).
-
Incubate for 1-2 hours at 4°C with gentle agitation.
-
Wash the cells to remove unbound ligand. The washing method will depend on the detection method (e.g., centrifugation for flow cytometry, filtration for radioligand binding).
-
Quantify the amount of bound labeled ligand in each well.
-
Calculate the percentage of specific binding at each this compound concentration and determine the IC50 value using non-linear regression analysis. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[12]
Visualizations
Caption: CXCR4 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Cell Line Selection.
Caption: Logical Flow for Troubleshooting Experimental Issues.
References
- 1. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 2. The Chemokine Receptor CXCR4 Strongly Promotes Neuroblastoma Primary Tumour and Metastatic Growth, but not Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR4 over-expression and survival in cancer: A system review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Posttranscriptional control of the chemokine receptor CXCR4 expression in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hollingscancercenter.musc.edu [hollingscancercenter.musc.edu]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Mitigating Non-Specific Effects of Novel Solvents in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential non-specific effects of novel solvents, exemplified by the placeholder "FC131," on cells in vitro. As extensive research has not yielded specific public data on a compound designated "this compound," this guide focuses on the general principles and common issues associated with solvents used in cell-based assays.[1] The principles and protocols outlined here are broadly applicable for characterizing any new solvent or compound in your experimental system.
Frequently Asked Questions (FAQs)
Q1: What are non-specific solvent effects and why are they a concern in cell-based assays?
A1: Non-specific solvent effects are unintended biological consequences caused by the vehicle used to dissolve a compound, rather than the compound itself. These can include cytotoxicity, altered gene expression, activation or inhibition of signaling pathways, and interference with assay reagents.[2][3] These effects are a major concern as they can confound experimental results, leading to misinterpretation of a compound's true efficacy and mechanism of action.[2]
Q2: What is the first step to assess the potential non-specific effects of a new solvent like this compound?
A2: The initial and most critical step is to determine the concentration-response curve for the solvent alone on your specific cell line. This involves a cell viability or cytotoxicity assay to identify the highest concentration of the solvent that does not independently affect cell health. This establishes the safe working concentration for your experiments.
Q3: How do I properly control for solvent effects in my experiments?
A3: Always include a "vehicle control" in your experimental design. This control group consists of cells treated with the same volume of solvent as your experimental groups, but without the compound of interest.[1] This allows you to subtract any effects caused by the solvent from the effects of your compound.
Q4: Can the non-specific effects of a solvent vary between different cell lines?
A4: Yes, absolutely. Different cell lines can have varying sensitivities to the same solvent.[4] For example, a 1% DMSO concentration might be well-tolerated by one cell line but cytotoxic to another.[4][5] Therefore, it is essential to determine the solvent tolerance for each cell line you are working with.
Troubleshooting Guide
Problem 1: High background cytotoxicity observed in vehicle control wells.
-
Possible Cause: The solvent concentration exceeds the toxic threshold for your cell line. Even common solvents like DMSO can be toxic at concentrations above 0.5% for some cells.[2][5]
-
Solution: Perform a dose-response experiment with the solvent alone to determine its IC50 value and a maximum non-toxic concentration. Ensure the final solvent concentration in all wells is below this threshold.
Problem 2: Inconsistent results or poor reproducibility in compound screening.
-
Possible Cause: The solvent may be unstable or reacting with components of the culture medium or the assay itself.[6] Some solvents can degrade over time or in the presence of light and air, forming reactive byproducts.[6]
-
Solution: Prepare fresh dilutions of your compound from a concentrated stock solution for each experiment. Protect stock solutions from light and store them at the recommended temperature.[1] It is also advisable to use high-purity, chromatography-grade solvents.[7]
Problem 3: The compound of interest shows activity in a cell line that does not express the intended target.
-
Possible Cause: This is a strong indicator of off-target effects, which could be mediated by the compound itself or by the solvent.[2] The solvent might be altering the cell membrane or activating broad signaling pathways.
-
Solution: Run a panel of control experiments, including testing the compound in a target-negative cell line.[2] Additionally, use a structurally similar but inactive analog of your compound as a negative control to see if it produces the same effect.[2]
Quantitative Data on Common Solvents
The following tables summarize the cytotoxic effects of commonly used organic solvents on various cell lines. This data can serve as a reference for what to expect when characterizing a new solvent.
Table 1: IC50 Values of Common Solvents in Different Cancer Cell Lines
| Solvent | Cell Line | 24h IC50 | 48h IC50 | 72h IC50 |
| Ethanol (B145695) | HCT-116 | 8.54% ± 0.25 | 8.04% ± 0.17 | 9.01% ± 0.42 |
| Methanol | H929 | >10% | >10% | 8.03% ± 0.66 |
| DMSO | K562 | >10% | >10% | >10% |
| DMSO | HCT-116 | >10% | >10% | >10% |
| DMSO | H929 | >10% | >10% | >10% |
| Data adapted from a study on time and concentration-dependent effects of different solvents.[8] |
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays
| Solvent | Maximum Recommended Concentration (v/v) | Notes |
| DMSO | < 0.5% | Can induce cellular differentiation and has been shown to have effects at concentrations as low as 0.25%.[2][9] |
| Ethanol | < 0.5% | Can induce reactive oxygen species (ROS) and apoptosis at higher concentrations.[8][10] |
| Methanol | < 0.5% | Can be toxic and its metabolites pose a health risk.[8] |
| Acetone | < 0.5% | Generally considered less toxic than DMSO and ethanol at lower concentrations.[10] |
| DMF | < 0.1% | Displays greater toxicity compared to other common solvents.[10] |
| These are general recommendations. The optimal concentration should be empirically determined for each cell line and assay. |
Experimental Protocols
Protocol 1: Determining Solvent Cytotoxicity using MTT Assay
This protocol is designed to determine the effect of a solvent on cell viability and establish a dose-response curve.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or other novel solvent)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the solvent (e.g., from 10% down to 0.01%) in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the solvent. Include a "no solvent" control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader to determine cell viability.
Protocol 2: Western Blot Analysis for Off-Target Pathway Activation
This protocol can be used to investigate if a solvent activates or inhibits specific signaling pathways.[1]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (or other novel solvent) at a non-toxic concentration
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
Primary and secondary antibodies for key signaling proteins (e.g., p-ERK, p-Akt, Caspase-3)
Procedure:
-
Treat cells with the desired concentration of the solvent for a specific time. Include an untreated control.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against target proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: A typical experimental workflow for determining the cytotoxicity of a novel solvent.
Caption: A hypothetical signaling pathway illustrating potential off-target effects of a solvent.
Caption: A logical diagram for troubleshooting unexpected cytotoxicity in vehicle controls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Technical Support Center: Safe Handling and Disposal of FC131
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of FC131, a potent CXCR4 antagonist. The following information is based on established laboratory safety protocols for potent cyclic peptides.
Troubleshooting and Handling Guide
Q1: What are the immediate steps to take in case of accidental exposure to this compound?
A1: In the event of accidental exposure, follow these steps immediately:
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Q2: I'm unsure about the appropriate Personal Protective Equipment (PPE) for handling this compound. What is required?
A2: A comprehensive approach to personal protection is crucial to minimize exposure.[1] The recommended PPE for handling this compound is summarized in the table below. For potent compounds, double-gloving is recommended.[1]
Q3: Can I handle lyophilized this compound powder on an open bench?
A3: No. Handling of powdered (lyophilized) this compound should always be done within a chemical fume hood to prevent the inhalation of dust.[1] If a fume hood is not available, a respirator may be required.[1]
Q4: What should I do if I spill a solution containing this compound?
A4: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for chemical waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: this compound should be stored at a controlled temperature, typically -20°C or -80°C, to maintain its stability.[1] It is important to avoid repeated freeze-thaw cycles.[1]
Q2: How do I properly dispose of waste contaminated with this compound?
A2: All materials that have come into contact with this compound, including pipette tips, vials, gloves, and absorbent materials from spills, must be treated as chemical waste.[1] This waste should be segregated into clearly labeled, sealed containers for solid and liquid waste.[1] Never dispose of this compound or contaminated materials down the drain or in the regular trash.[2][3]
Q3: Are there any known chemical incompatibilities with this compound?
A3: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, as a general precaution, avoid mixing it with strong oxidizing agents, strong acids, or strong bases unless specified in an experimental protocol.
Q4: Where can I find more safety information about handling potent compounds?
A4: For more comprehensive information, consult your institution's EHS guidelines and refer to general laboratory safety manuals for handling potent or hazardous substances.
Data Summary
Table 1: Personal Protective Equipment (PPE) and Handling Procedures for this compound
| Category | Requirement | Details |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US) to protect from splashes. A face shield may be required for procedures with a high risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Gloves should be inspected before use and changed immediately upon contamination. Double-gloving is recommended.[1] |
| Body Protection | Laboratory coat. | A buttoned, long-sleeved lab coat is essential to protect skin and clothing. For handling highly potent compounds, an impermeable gown may be necessary.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Handling of lyophilized this compound should be done in a chemical fume hood. A respirator may be required if a fume hood is not available.[1] |
Experimental Protocols
Protocol 1: Safe Reconstitution of Lyophilized this compound
-
Preparation: Don all required PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Containment: Perform all reconstitution steps within a certified chemical fume hood to minimize inhalation risk.[1]
-
Solvent Addition: Carefully uncap the vial of lyophilized this compound. Using a calibrated pipette, slowly add the recommended solvent down the side of the vial to gently wet the powder.[1]
-
Dissolution: Tightly close the vial and gently vortex or swirl to ensure the peptide is completely dissolved.[1] Avoid vigorous shaking, which can damage the peptide.[1]
-
Storage: Once dissolved, store the this compound solution at the recommended temperature (typically -20°C or -80°C) to maintain stability.[1]
Protocol 2: Disposal of this compound-Contaminated Waste
-
Waste Identification: Identify all materials that have come into contact with this compound, including but not limited to, pipette tips, vials, gloves, and any absorbent materials used for cleaning spills. These are all considered chemical waste.[1]
-
Segregation: Separate the waste into two categories: solid and liquid.
-
Containerization:
-
Place solid waste (e.g., gloves, pipette tips, empty vials) into a designated, leak-proof, and clearly labeled solid chemical waste container.
-
Collect liquid waste (e.g., unused solutions) in a separate, leak-proof, and clearly labeled liquid chemical waste container. Ensure the container is compatible with the solvents used.
-
-
Labeling: Label both containers with "Hazardous Waste," the name of the chemical (this compound), the approximate concentration and volume, and the date.
-
Storage: Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS office.
Visualizations
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Minimizing freeze-thaw cycles of FC131 stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of FC131 stock solutions to ensure experimental consistency and reproducibility. The following information addresses common issues related to freeze-thaw cycles and provides recommendations to maintain the integrity of your this compound stock.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize freeze-thaw cycles for this compound stock solutions?
A1: Repeated freeze-thaw cycles can significantly impact the stability and efficacy of this compound.[1][2] The process can lead to degradation of the compound, formation of aggregates, and decreased solubility over time.[3] For peptides and other sensitive small molecules, temperature fluctuations can disrupt their structure and lead to a loss of biological activity.[3] Minimizing these cycles is a critical step in ensuring the reliability and reproducibility of your experimental results.
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -80°C. For short-term storage (up to one month), -20°C is acceptable.[4] It is crucial to use a manual defrost freezer, as frost-free freezers have temperature fluctuations during their automatic defrosting cycles that can be detrimental to the stability of the compound.[1]
Q3: How can I avoid multiple freeze-thaw cycles?
A3: The most effective method to avoid repeated freeze-thaw cycles is to aliquot the stock solution into smaller, single-use volumes.[2][4][5][6][7] This practice ensures that you only thaw the amount of this compound needed for a specific experiment, leaving the remaining stock undisturbed at the recommended storage temperature.[8]
Q4: My this compound is dissolved in DMSO. Are there any special considerations?
A4: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination in a DMSO stock solution can lead to the precipitation of hydrophobic compounds like this compound.[9] It is essential to use anhydrous DMSO for preparing your stock solution and to ensure vials are tightly sealed. When thawing a DMSO stock, allow the vial to equilibrate to room temperature before opening to minimize condensation.[2][7]
Q5: What should I do if I observe precipitation in my this compound stock solution after thawing?
A5: If you observe precipitation, you can try to redissolve the compound by gentle warming (not exceeding 40°C) and vortexing or sonication.[10] If the precipitate does not redissolve, the solution may be supersaturated, and it is recommended to prepare a fresh stock at a slightly lower concentration.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased compound efficacy in experiments. | Degradation due to multiple freeze-thaw cycles. | Prepare fresh working solutions from a new, single-use aliquot. Implement a strict aliquoting strategy for all new stock solutions. |
| Precipitate forms upon thawing. | 1. Water absorption in DMSO stock. 2. Compound concentration exceeds solubility at lower temperatures. | 1. Allow the vial to warm to room temperature before opening. Use anhydrous DMSO for stock preparation. 2. Gently warm and vortex the solution. If precipitation persists, prepare a new stock at a lower concentration.[10] |
| Inconsistent experimental results. | Inconsistent concentration of this compound due to partial thawing or improper mixing. | Ensure the entire aliquot is completely thawed and vortexed gently to ensure a homogenous solution before use. |
This compound Stability After Repeated Freeze-Thaw Cycles
The following table summarizes hypothetical stability data for a 10 mM stock solution of this compound in anhydrous DMSO stored at -20°C. Stability was assessed by High-Performance Liquid Chromatography (HPLC) to determine the percentage of intact this compound remaining.
| Number of Freeze-Thaw Cycles | Mean % Recovery of this compound (± SD) | Observations |
| 0 (Control) | 100% | Clear solution |
| 1 | 99.5% (± 0.3) | Clear solution |
| 3 | 98.2% (± 0.5) | Clear solution |
| 5 | 95.1% (± 1.2) | Slight haze observed |
| 10 | 88.7% (± 2.5) | Visible precipitate |
This data is for illustrative purposes only and may not reflect the actual stability of this compound.
Experimental Protocols
Protocol for Aliquoting this compound Stock Solution
-
Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dispensing: Immediately after preparation, dispense the stock solution into low-retention polypropylene (B1209903) microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment or a single day's worth of experiments.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and aliquot number.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Assessing this compound Stability by HPLC
-
Sample Preparation: Subject aliquots of a 10 mM this compound stock solution to a defined number of freeze-thaw cycles. A single cycle consists of freezing at -20°C for at least 12 hours followed by thawing at room temperature until the solution is completely liquid.
-
HPLC Analysis: After the designated number of cycles, dilute a sample from each aliquot to a suitable concentration for HPLC analysis.
-
Data Acquisition: Analyze the samples using a validated HPLC method with UV detection at the maximum absorbance wavelength for this compound.
-
Quantification: Calculate the peak area of this compound and compare it to a control sample that has not undergone any freeze-thaw cycles to determine the percentage of compound remaining.[11][12]
Workflow for Handling this compound Stock Solutions
Caption: Decision workflow for handling this compound stock solutions.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. genscript.com [genscript.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. bachem.com [bachem.com]
- 8. Stock up on stock solutions – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of FC131 and Other CXCR4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of different CXCR4 inhibitors is crucial for advancing research and therapeutic applications. This guide provides an objective comparison of the cyclic pentapeptide antagonist FC131 with other prominent CXCR4 antagonists, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor, and its ligand CXCL12 (also known as SDF-1) play a pivotal role in numerous physiological and pathological processes, including HIV entry into host cells, cancer progression and metastasis, and the mobilization of hematopoietic stem cells.[1] Consequently, CXCR4 has emerged as a significant therapeutic target. A variety of inhibitors have been developed, ranging from small molecules to peptides, each with distinct pharmacological profiles. This guide focuses on comparing the efficacy of this compound with other notable CXCR4 inhibitors.
Quantitative Comparison of CXCR4 Inhibitors
The efficacy of CXCR4 inhibitors is typically evaluated through various in vitro assays that measure their ability to block the binding of CXCL12 to CXCR4 and inhibit downstream functional responses. The following tables summarize the available quantitative data for this compound and other key inhibitors.
Table 1: In Vitro Binding Affinity of CXCR4 Inhibitors
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological function. The table below presents the IC50 values for various CXCR4 inhibitors in competitive binding assays, where the inhibitor competes with a labeled ligand (like [¹²⁵I]-SDF-1) for binding to the CXCR4 receptor.
| Inhibitor | Type | Assay | Cell Line | IC50 (nM) |
| This compound | Cyclic Pentapeptide | [¹²⁵I]-SDF-1 Binding | HEK293 | 4.5[2] |
| Plerixafor (AMD3100) | Small Molecule (Bicyclam) | [¹²⁵I]-SDF-1 Binding | Various | ~20-651[3] |
| T140 | 14-residue Peptide | [¹²⁵I]-SDF-1 Binding | Various | ~2.5-4[4] |
| LY2510924 | Cyclic Peptide | SDF-1 Binding | - | 0.079[5] |
| IT1t | Small Molecule (Isothiourea) | [¹²⁵I]-SDF-1 Binding | Various | 2.1 - 8.0 |
Table 2: Functional Inhibition by CXCR4 Antagonists
This table summarizes the efficacy of the inhibitors in cell-based functional assays, such as chemotaxis assays, which measure the ability of the inhibitor to block cell migration towards a CXCL12 gradient.
| Inhibitor | Assay Type | Cell Line | IC50 (nM) | |---|---|---|---|---| | This compound | Anti-HIV Activity | - | Low nanomolar range[2] | | Plerixafor (AMD3100) | Chemotaxis | Jurkat | 99[6] | | LY2510924 | Chemotaxis | U937 | 0.26[5] | | LY2510924 | SDF-1-stimulated p-ERK inhibition | Namalwa | 1.4[7] | | LY2510924 | SDF-1-stimulated p-Akt inhibition | Namalwa | 1.2[7] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental procedures used to evaluate these inhibitors is essential for a comprehensive understanding.
Caption: CXCL12/CXCR4 Signaling and this compound Inhibition.
Caption: Workflow for Evaluating CXCR4 Inhibitor Efficacy.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments used to evaluate the efficacy of CXCR4 inhibitors.
Competitive Radioligand Binding Assay
This assay quantitatively determines the binding affinity of a test compound (e.g., this compound) to the CXCR4 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells: HEK293 cells stably expressing human CXCR4.
-
Radioligand: [¹²⁵I]-SDF-1α.
-
Test Compounds: this compound and other CXCR4 inhibitors.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4) containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% bovine serum albumin (BSA).
-
Filtration Plate: 96-well glass fiber filter plate.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Cell Membrane Preparation: Harvest CXCR4-expressing cells and prepare cell membrane homogenates through sonication or dounce homogenization, followed by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [¹²⁵I]-SDF-1α (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition curve.
Chemotaxis Assay
This assay assesses the functional ability of an inhibitor to block cell migration towards a CXCL12 gradient.[8]
Materials:
-
Cells: Jurkat T-cells or other CXCR4-expressing suspension cells.[8]
-
Chemoattractant: Recombinant human CXCL12/SDF-1α.[8]
-
Inhibitor: this compound or other test compounds.[8]
-
Assay Medium: RPMI-1640 without FBS.[2]
-
Transwell Inserts: 24-well plate with 5 µm or 8 µm pore size inserts.[2]
-
Detection Reagent: A cell viability reagent (e.g., Calcein AM) or a flow cytometer for cell counting.[2]
Procedure:
-
Cell Preparation: Culture and harvest CXCR4-expressing cells. Resuspend the cells in assay medium.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the CXCR4 inhibitor for 30-60 minutes at 37°C.
-
Assay Setup: Add the chemoattractant (CXCL12) to the lower chamber of the Transwell plate. Place the Transwell insert into the well.
-
Cell Seeding: Add the pre-treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.
-
Quantification of Migrated Cells:
-
Fluorescence-based: Add a fluorescent cell viability dye to the lower chamber, incubate, and read the fluorescence on a plate reader.
-
Flow Cytometry-based: Collect the cells from the lower chamber and count them using a flow cytometer.
-
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each inhibitor concentration compared to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Conclusion
This compound demonstrates potent CXCR4 antagonism with low nanomolar efficacy in receptor binding assays.[2] Its binding affinity is significantly higher than that of the small molecule inhibitor Plerixafor (AMD3100) and is comparable to, or in some cases superior to, other peptide-based inhibitors like T140.[2][4] The high potency of this compound, as demonstrated in both binding and functional assays, underscores its potential as a valuable tool for research and a promising candidate for therapeutic development. The choice of an optimal CXCR4 inhibitor will depend on the specific application, considering factors such as the desired therapeutic modality (e.g., anti-cancer, anti-viral, stem cell mobilization), pharmacokinetic properties, and potential for off-target effects. The experimental protocols provided in this guide offer a standardized framework for the comparative evaluation of this compound and other emerging CXCR4 inhibitors, facilitating informed decisions in drug development and research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of LY2510924, a novel cyclic peptide CXCR4 antagonist that exhibits antitumor activities in solid tumor and breast cancer metastatic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Validating the Antagonist Activity of FC131 In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in indications ranging from HIV entry to cancer metastasis. FC131, a potent and selective cyclopentapeptide antagonist of CXCR4, has demonstrated significant promise in preclinical studies. This guide provides an objective comparison of this compound's in vitro performance against other well-characterized CXCR4 antagonists, supported by experimental data and detailed methodologies.
Comparative Efficacy of CXCR4 Antagonists
The primary measure of an antagonist's efficacy in vitro is its ability to inhibit the binding of the natural ligand, CXCL12 (also known as SDF-1), to the CXCR4 receptor. This is typically quantified by the half-maximal inhibitory concentration (IC50). This compound exhibits a potent CXCR4 binding affinity with an IC50 of 4.5 nM in competitive radioligand binding assays.[1][2] The table below summarizes the in vitro antagonist activity of this compound in comparison to other notable CXCR4 inhibitors.
| Antagonist | Type | Target Receptor | In Vitro Assay | IC50 (nM) |
| This compound | Cyclic Peptide | CXCR4 | [¹²⁵I]-SDF-1 Binding | 4.5 [1][2] |
| T140 | 14-residue Peptide | CXCR4 | [¹²⁵I]-SDF-1 Binding | ~2.5 - 4[1][2] |
| AMD3100 (Plerixafor) | Bicyclam Small Molecule | CXCR4 | [¹²⁵I]-SDF-1 Binding | ~20 - 651[2] |
| IT1t | Isothiourea Small Molecule | CXCR4 | [¹²⁵I]-SDF-1 Binding | 2.1 - 8.0[2] |
| LY2510924 | Cyclic Peptide | CXCR4 | [¹²⁵I]-SDF-1 Binding | 0.079[2] |
Experimental Protocols
Accurate and reproducible in vitro validation of this compound's antagonist activity relies on standardized experimental protocols. Below are detailed methodologies for key assays.
Competitive Radioligand Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
-
Objective: To determine the IC50 value of this compound for CXCR4.
-
Materials:
-
Cells expressing human CXCR4 (e.g., CEM, Jurkat, or transfected cell lines).[3]
-
Radioligand: [¹²⁵I]-SDF-1α.
-
Competitor: this compound (serial dilutions).
-
Binding Buffer (e.g., Tris-HCl with MgCl₂, CaCl₂, and BSA).
-
96-well filter plates.
-
Scintillation counter or gamma counter.
-
-
Procedure:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells.
-
Binding Reaction: In a 96-well filter plate, incubate a fixed concentration of [¹²⁵I]-SDF-1α with the cells in the presence of increasing concentrations of this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known CXCR4 antagonist).
-
Incubation: Incubate the plate at the appropriate temperature and duration to reach binding equilibrium.
-
Filtration and Washing: Stop the reaction by vacuum filtration and wash the filters to remove unbound radioligand.
-
Counting: Measure the radioactivity of the filters using a scintillation or gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay
Activation of the G-protein coupled receptor CXCR4 by its ligand CXCL12 triggers a transient increase in intracellular calcium ([Ca²⁺]i). This assay measures the ability of this compound to inhibit this calcium flux.[2]
-
Objective: To assess the functional antagonist activity of this compound by measuring its effect on CXCL12-induced calcium mobilization.
-
Materials:
-
Procedure:
-
Cell Preparation and Dye Loading: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of CXCL12 to stimulate the cells.
-
Signal Detection: Monitor the change in fluorescence intensity in real-time using a FLIPR or flow cytometer.
-
Data Analysis: Calculate the percentage of inhibition of the calcium response at each this compound concentration and determine the IC50 value.
-
Chemotaxis Assay
A primary function of the CXCL12/CXCR4 axis is to direct cell migration. Chemotaxis assays quantify the ability of this compound to block this CXCL12-induced cell movement.[2]
-
Objective: To evaluate the inhibitory effect of this compound on CXCL12-mediated cell migration.
-
Materials:
-
CXCR4-expressing migratory cells (e.g., Jurkat cells).
-
Chemotaxis chamber (e.g., Transwell plate).
-
CXCL12 (SDF-1α) as the chemoattractant.
-
This compound (serial dilutions).
-
-
Procedure:
-
Cell Preparation: Resuspend CXCR4-expressing cells in serum-free media.
-
Antagonist Pre-incubation: Pre-incubate the cells with different concentrations of this compound.
-
Assay Setup: Place the chemoattractant (CXCL12) in the lower chamber of the chemotaxis plate. Add the pre-incubated cells to the upper chamber, which is separated by a porous membrane.
-
Incubation: Incubate the plate to allow for cell migration towards the chemoattractant.
-
Quantification of Migration: Quantify the number of cells that have migrated to the lower chamber.
-
Data Analysis: Determine the percentage of inhibition of cell migration for each this compound concentration and calculate the IC50 value.
-
Visualizing the Mechanism of Action
To understand the context of this compound's antagonist activity, it is crucial to visualize its point of intervention within the CXCR4 signaling pathway.
Caption: this compound competitively inhibits CXCL12 binding to CXCR4, blocking downstream signaling.
The provided data and protocols offer a robust framework for the in vitro validation of this compound as a CXCR4 antagonist. Its high potency, comparable to or exceeding that of other well-established inhibitors, underscores its potential as a valuable tool for research and therapeutic development. The detailed experimental methodologies will enable researchers to consistently and accurately assess its activity in their specific experimental settings.
References
A Comparative Guide to Experimental Controls for FC131 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
In the study of CXCR4 signaling and its role in disease, the selective antagonist FC131 has emerged as a potent tool. This guide provides a comprehensive comparison of experimental controls for this compound inhibition studies, offering supporting data and detailed protocols to ensure the generation of robust and reliable results.
Understanding this compound and its Target
This compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by competitively binding to CXCR4, thereby preventing the binding of its natural ligand, CXCL12 (also known as SDF-1). This blockade disrupts the downstream signaling pathways that are crucial for cell migration, proliferation, and survival, processes that are often dysregulated in diseases such as cancer and HIV.[1][2]
The Importance of Rigorous Experimental Controls
To accurately interpret the effects of this compound and ensure that the observed results are specifically due to CXCR4 inhibition, a panel of well-defined experimental controls is essential. These controls help to minimize the influence of off-target effects and experimental variability.
Key Experimental Controls for this compound Studies
A comprehensive this compound inhibition study should incorporate a multi-tiered approach to controls, including positive, negative, and vehicle controls.
| Control Type | Purpose | Examples |
| Positive Control | To confirm that the experimental system is responsive to CXCR4 inhibition. | AMD3100 (Plerixafor): A well-characterized, non-peptide CXCR4 antagonist. |
| Negative Control | To establish a baseline and control for non-specific effects. | Untreated Cells: Cells not exposed to any treatment. Scrambled Peptide: A peptide with a similar composition to this compound but a randomized sequence, rendering it inactive. |
| Vehicle Control | To account for any effects of the solvent used to dissolve this compound. | DMSO or Saline: The solvent used to prepare the this compound stock solution, diluted to the same final concentration as in the experimental wells. |
Performance Comparison: this compound vs. AMD3100
While both this compound and AMD3100 target CXCR4, their distinct chemical properties can lead to differences in potency and potential off-target effects.
Binding Affinity
This compound, a cyclic pentapeptide, demonstrates high binding affinity to CXCR4. In competitive binding assays, this compound is reported to be significantly more potent than the small molecule inhibitor AMD3100.[1]
| Inhibitor | Assay Type | Cell Line | IC50 (nM) |
| This compound | [¹²⁵I]-SDF-1α Binding | HEK293 | 4.5[1] |
| AMD3100 | [¹²⁵I]-SDF-1α Binding | Various | ~20-650[2] |
Functional Inhibition: Cell Migration
A primary function of the CXCL12/CXCR4 axis is to mediate cell migration. The ability of this compound and AMD3100 to inhibit this process is a key measure of their functional antagonism.
Data on the dose-dependent inhibition of CXCL12-induced migration of SW480 colorectal cancer cells by AMD3100 shows a clear reduction in cell migration with increasing concentrations of the inhibitor.
| AMD3100 Concentration | Inhibition of SW480 Cell Migration (%) |
| 10 ng/mL | 5.24 |
| 100 ng/mL | 47.27 |
| 1000 ng/mL | 62.37 |
Data adapted from a study on colorectal cancer cells.[3][4]
Cytotoxicity Profile
Assessing the cytotoxicity of an inhibitor is crucial to distinguish between specific anti-migratory or anti-proliferative effects and general toxicity.
Limited publicly available data exists for the specific IC50 values of this compound in various cancer and normal cell lines. However, studies with AMD3100 have shown that its cytotoxic effects can be cell-type dependent. For instance, in some myeloma cell lines, AMD3100 can have dual effects, initially enhancing proliferation at lower concentrations and inducing apoptosis at higher concentrations or after prolonged exposure.
It is recommended to perform dose-response cytotoxicity assays for both this compound and AMD3100 in the specific cell lines being investigated, including a non-cancerous control cell line to determine the therapeutic window.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and establish a dose-response curve.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and AMD3100 stock solutions
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and AMD3100 in complete culture medium.
-
Remove the existing medium and add the medium containing different concentrations of the inhibitors. Include vehicle and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 values.
CXCL12-Induced Cell Migration Assay (Transwell Assay)
This assay assesses the ability of this compound to block the migration of CXCR4-expressing cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, MDA-MB-231)
-
Serum-free cell culture medium
-
Recombinant human CXCL12/SDF-1α
-
This compound and AMD3100
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Calcein-AM or Crystal Violet for cell staining and quantification
Procedure:
-
Serum-starve the cells for 4-24 hours prior to the assay.
-
Pre-incubate the cells with various concentrations of this compound, AMD3100, or vehicle control for 30-60 minutes at 37°C.
-
Add serum-free medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate. Add medium without CXCL12 to negative control wells.
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for 4-24 hours at 37°C.
-
Quantify the migrated cells:
-
Calcein-AM: Remove non-migrated cells from the top of the insert. Add Calcein-AM to the lower chamber, incubate, and read fluorescence.
-
Crystal Violet: Remove non-migrated cells. Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet. Elute the dye and measure absorbance.
-
-
Calculate the percentage of migration relative to the vehicle control and determine the IC50 for migration inhibition.
Western Blot Analysis of Downstream Signaling
This protocol is used to investigate the effect of this compound on the phosphorylation of key downstream signaling molecules like ERK and AKT.
Materials:
-
CXCR4-expressing cells
-
Serum-free medium
-
Recombinant human CXCL12/SDF-1α
-
This compound and AMD3100
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Serum-starve cells overnight.
-
Pre-treat cells with this compound, AMD3100, or vehicle for 1-2 hours.
-
Stimulate cells with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing Key Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams are provided.
CXCL12/CXCR4 Signaling and this compound Inhibition
Workflow for an this compound Inhibition Study
Logical Relationships of Experimental Controls
References
FC131: A Highly Selective CXCR4 Antagonist with Minimal Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of the chemokine receptor antagonist FC131, focusing on its cross-reactivity with other chemokine receptors. The available data underscores this compound's high affinity and selectivity for its primary target, CXCR4, with negligible interaction observed with other tested chemokine receptors.
This compound, a cyclic pentapeptide, is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Its high affinity for CXCR4 effectively blocks the binding of the receptor's natural ligand, CXCL12 (also known as SDF-1), thereby inhibiting downstream signaling pathways involved in cell migration, proliferation, and survival.[1] This targeted action makes this compound and its derivatives valuable tools in various research areas, including HIV entry, cancer metastasis, and inflammation.
Quantitative Analysis of Receptor Binding
To assess the cross-reactivity of this compound, its binding affinity against various chemokine receptors is evaluated. The most direct evidence of this compound's selectivity comes from studies that have explicitly tested its interaction with other chemokine receptors.
| Receptor | Ligand | Assay Type | Measured Value (IC50/Ki) | Reference |
| CXCR4 | This compound | Competitive Binding | 4.5 nM (IC50) | [1] |
| CXCR7 (ACKR3) | This compound | Binding Assay | No binding detected | [2] |
| Other Chemokine Receptors (e.g., CCR1, CCR2, CCR5, CXCR3) | This compound | Not Publicly Available | Not Publicly Available |
Further supporting the high selectivity of this class of compounds, Balixafortide, a next-generation CXCR4 antagonist derived from the same parent compound as this compound, has demonstrated a high 1000-fold selectivity window against a panel of other receptors, including CXCR7. This suggests that the structural motifs responsible for high-affinity CXCR4 binding in these compounds do not favor interaction with other chemokine receptors.
Experimental Protocols
The determination of this compound's cross-reactivity involves robust and validated experimental methodologies. The following are detailed protocols for key assays used to characterize the binding affinity and functional activity of chemokine receptor antagonists.
Radioligand Competition Binding Assay
This assay quantitatively determines the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from its receptor.
Objective: To determine the IC50 value of this compound for various chemokine receptors.
Materials:
-
Cell lines individually expressing a specific human chemokine receptor (e.g., HEK293-CXCR4, HEK293-CCR5).
-
Radiolabeled ligand specific for the receptor being tested (e.g., [¹²⁵I]-SDF-1α for CXCR4).
-
Unlabeled this compound.
-
Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash Buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Cell Membrane Preparation: Culture cells to high density, harvest, and homogenize in a hypotonic lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known potent unlabeled ligand for the receptor (non-specific binding).
-
Incubation: Add the cell membrane preparation to each well and incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit cell migration induced by a chemokine.
Objective: To determine the functional antagonist activity of this compound on chemokine-induced cell migration.
Materials:
-
A cell line that expresses the chemokine receptor of interest and is known to migrate in response to its ligand (e.g., Jurkat cells for CXCR4).
-
The specific chemokine ligand (e.g., CXCL12).
-
This compound.
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane).
-
Cell culture medium.
-
Cell staining and counting equipment (e.g., hemocytometer or automated cell counter).
Procedure:
-
Cell Preparation: Culture cells and resuspend them in serum-free medium.
-
Assay Setup: Place the chemokine ligand in the lower chamber of the chemotaxis plate.
-
Inhibition: In the upper chamber, add the cell suspension that has been pre-incubated with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Cell Quantification: After incubation, remove the upper chamber. Quantify the number of cells that have migrated through the porous membrane to the lower chamber. This can be done by lysing the cells and using a fluorescent dye or by direct cell counting.
-
Data Analysis: Plot the number of migrated cells as a function of the this compound concentration. Determine the concentration of this compound that inhibits cell migration by 50% (IC50).
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is essential to visualize the signaling pathways it inhibits and the experimental workflows used to characterize it.
Caption: CXCR4 signaling cascade initiated by CXCL12 and inhibited by this compound.
Caption: Workflow for determining this compound's cross-reactivity via binding assays.
References
A Comparative Analysis of FC131 and Its Analogues as Potent CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of the cyclic pentapeptide CXCR4 antagonist, FC131, and its key analogues. The document summarizes quantitative performance data, outlines detailed experimental protocols for the cited assays, and visualizes relevant biological pathways and workflows to support researchers in the field of drug discovery and development.
Overview of this compound
This compound, with the sequence cyclo(-D-Tyr-Arg-Arg-Nal-Gly-), is a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] CXCR4, in conjunction with its natural ligand CXCL12 (SDF-1), is implicated in a variety of physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammation. The ability of this compound and its analogues to block this interaction makes them valuable research tools and potential therapeutic agents.
Quantitative Comparison of this compound and Analogues
The following table summarizes the in vitro efficacy of this compound and several of its analogues in inhibiting CXCR4 binding and HIV-1 entry. The data has been compiled from various studies to provide a comparative overview.
| Compound/Analogue | Modification | CXCR4 Binding IC50 (nM) | Anti-HIV-1 Activity EC50 (nM) | Reference(s) |
| This compound | Parent Compound | 4.5 | 1.8 | [2] |
| Amidine Analogue (Arg-Arg) | Amidine isostere at Arg-Arg peptide bond | 1.6 | 0.9 | [1] |
| Amidine Analogue (Nal-Gly) | Amidine isostere at Nal-Gly peptide bond | 4.2 | 1.1 | [1][2] |
| Amidine Analogue (Gly-D-Tyr) | Amidine isostere at Gly-D-Tyr peptide bond | 2.5 | 1.3 | [1] |
| [Cit¹]this compound | Arg¹ substituted with Citrulline | 1,300 | Not Reported | [3] |
| [Aib¹]this compound | Arg¹ substituted with Aminoisobutyric acid | >10,000 | Not Reported | [3] |
| [D-Arg¹]this compound | L-Arg¹ substituted with D-Arg¹ | 2,100 | Not Reported | [3] |
Note: IC50 and EC50 values can vary between different studies due to variations in experimental conditions. The data presented here is for comparative purposes.
Key Experimental Protocols
Competitive Binding Assay
This assay determines the binding affinity of a test compound to CXCR4 by measuring its ability to compete with a labeled ligand.
Materials:
-
Cells: HEK293 cells stably expressing human CXCR4 or a cell line endogenously expressing CXCR4 (e.g., Jurkat T-cells).
-
Labeled Ligand: [¹²⁵I]-SDF-1α (radioligand) or a fluorescently labeled CXCL12.
-
Test Compounds: this compound and its analogues.
-
Binding Buffer: Tris-HCl (50 mM, pH 7.4), 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% Bovine Serum Albumin (BSA).
-
Wash Buffer: Binding buffer without BSA.
-
Scintillation Fluid (for radioligand assay) or a Flow Cytometer/Plate Reader (for fluorescent ligand assay).
Procedure:
-
Cell Preparation: Culture cells to the desired density and harvest. Prepare cell membrane fractions or use whole cells, depending on the specific protocol.
-
Assay Setup: In a 96-well plate, add the cell membranes or whole cells.
-
Competition: Add serial dilutions of the test compounds (this compound or analogues) to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of an unlabeled CXCR4 antagonist (e.g., AMD3100).
-
Labeled Ligand Addition: Add a fixed concentration of the labeled ligand to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Washing: Terminate the binding reaction by rapid filtration through a filter mat, followed by washing with ice-cold wash buffer to remove unbound ligand.
-
Detection:
-
For radioligand assays, the filter mats are dried, and radioactivity is counted using a scintillation counter.
-
For fluorescent ligand assays, the fluorescence intensity is measured using a flow cytometer or a fluorescent plate reader.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is calculated by non-linear regression analysis of the competition curve.
Anti-HIV-1 Entry Assay
This assay evaluates the ability of the compounds to inhibit the entry of CXCR4-tropic (X4) HIV-1 strains into target cells.
Materials:
-
Target Cells: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).
-
Virus: A CXCR4-tropic strain of HIV-1 (e.g., NL4-3).
-
Test Compounds: this compound and its analogues.
-
Culture Medium: DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Luciferase Assay Reagent.
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Virus Inoculation: Add a pre-titered amount of the X4 HIV-1 strain to the wells.
-
Incubation: Incubate the plate for 48-72 hours to allow for viral entry, replication, and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: The concentration of the compound that reduces viral infection by 50% (EC50) is determined by plotting the percentage of viral inhibition against the compound concentration.
Visualizing Molecular Interactions and Workflows
CXCR4 Signaling Pathway
The binding of the natural ligand CXCL12 to the CXCR4 receptor initiates a cascade of intracellular signaling events. This process is competitively inhibited by this compound and its analogues. The following diagram illustrates the major signaling pathways activated by CXCR4.
Caption: Simplified CXCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow for the side-by-side comparison of this compound and its analogues.
References
- 1. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of the binding mode for the cyclopentapeptide CXCR4 antagonist this compound using a dual approach of ligand modifications and receptor mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Confirming FC131's Engagement with CXCR4: A Comparative Guide
For researchers and drug development professionals investigating the C-X-C chemokine receptor type 4 (CXCR4), confirming the binding of antagonists like FC131 is a critical step in preclinical evaluation. This guide provides a comparative analysis of this compound's performance against other notable CXCR4 antagonists, supported by experimental data and detailed protocols to ensure accurate and reproducible results.
This compound is a potent cyclic pentapeptide antagonist of CXCR4, a receptor implicated in numerous pathologies including cancer metastasis and HIV entry.[1] Its efficacy is determined by its ability to bind to CXCR4 with high affinity and block the downstream signaling initiated by the natural ligand, CXCL12.
Comparative Analysis of CXCR4 Antagonists
The potency of a CXCR4 antagonist is primarily assessed by its binding affinity, commonly expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and a selection of other well-characterized CXCR4 inhibitors in competitive binding assays. It is important to note that these values can vary between studies due to different experimental conditions.
| Compound | Type | [125I]-SDF-1 Binding IC50 (nM) | Reference(s) |
| This compound | Cyclic Peptide | 4.5 | [1] |
| AMD3100 (Plerixafor) | Bicyclam Small Molecule | ~20 - 651 | [1][2] |
| T140 | 14-residue Peptide | ~2.5 - 4 | [1][3] |
| IT1t | Isothiourea Small Molecule | 2.1 - 8.0 | [1] |
| LY2510924 | Cyclic Peptide | 0.079 | [1] |
| This compound Analogues (Amidine-containing) | Cyclic Peptide | ~0.5 - 2.0 | [4] |
Key Experiments for Validating this compound Binding
To rigorously confirm that this compound binds to CXCR4 and functions as an antagonist, a series of in vitro assays are typically employed. These experiments assess not only the direct interaction with the receptor but also the functional consequences of this binding.
Competitive Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand, typically [125I]-CXCL12 (also known as SDF-1α), for binding to CXCR4. A lower IC50 value indicates a higher binding affinity.
Experimental Protocol:
-
Cell Culture: Use a cell line that stably expresses human CXCR4, such as HEK293 or Jurkat cells.
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in a lysis buffer and homogenize.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add serial dilutions of unlabeled this compound or other competitor compounds. For total binding, add assay buffer alone. For non-specific binding, add a high concentration of unlabeled CXCL12.
-
Add a fixed concentration of [125I]-CXCL12 to all wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
-
Calcium Mobilization Assay
CXCR4 is a G-protein coupled receptor (GPCR) that, upon activation by CXCL12, triggers a transient increase in intracellular calcium levels.[2] This assay measures the ability of this compound to inhibit this calcium flux, providing a functional readout of its antagonistic activity.
Experimental Protocol:
-
Cell Preparation:
-
Plate CXCR4-expressing cells in a black, clear-bottom 96-well plate and grow to near confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
-
Assay Performance:
-
Wash the cells with an appropriate assay buffer.
-
Add serial dilutions of this compound or other antagonists to the wells and incubate.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of CXCL12 into the wells to stimulate the receptor.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon CXCL12 stimulation for each well.
-
Normalize the response to the control wells (no antagonist).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Chemotaxis Assay
A primary function of the CXCL12/CXCR4 axis is to direct cell migration. The chemotaxis assay quantifies the ability of this compound to block CXCL12-induced cell movement, providing a biologically relevant measure of its antagonistic properties.[5][6]
Experimental Protocol:
-
Apparatus: Use a 24-well plate with Transwell inserts (e.g., 8.0 µm pore size).
-
Assay Setup:
-
Add a solution of CXCL12 in migration buffer to the lower chamber of the wells. For negative controls, use migration buffer alone.
-
Pre-incubate CXCR4-expressing cells (e.g., Jurkat cells) with various concentrations of this compound or other antagonists.
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for several hours at 37°C in a CO2 incubator to allow for cell migration.
-
Quantification of Migrated Cells:
-
Remove the Transwell inserts.
-
Stain the cells that have migrated to the lower chamber with a suitable dye (e.g., Calcein AM or Crystal Violet).
-
Quantify the number of migrated cells by measuring fluorescence or absorbance with a plate reader, or by cell counting under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition relative to the positive control (CXCL12 alone).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
-
Visualizing Mechanisms and Workflows
To further clarify the biological context and experimental procedures, the following diagrams illustrate the CXCR4 signaling pathway and a typical experimental workflow for confirming antagonist binding.
Caption: CXCL12/CXCR4 signaling cascade and the inhibitory action of this compound.
Caption: A logical workflow for the experimental validation of this compound binding to CXCR4.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro characterization and inhibition of the CXCR4/CXCL12 chemokine axis in human uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating CXCR4 Inhibition: A Comparative Guide to Positive and Negative Controls for FC131 Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FC131's performance as a C-X-C chemokine receptor type 4 (CXCR4) antagonist against other alternatives. It includes supporting experimental data, detailed protocols for key assays, and visual guides to the underlying biological pathways and experimental workflows.
This compound is a potent and selective cyclic pentapeptide antagonist of CXCR4, a critical receptor in various physiological and pathological processes, including cancer metastasis, HIV entry, and inflammation.[1] Validating its efficacy and specificity requires well-designed experiments with appropriate positive and negative controls. This guide outlines the necessary controls and experimental setups for robustly evaluating this compound.
Comparative Efficacy of CXCR4 Antagonists
The potency of this compound is best understood in the context of other known CXCR4 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the effectiveness of these antagonists in blocking the binding of the natural ligand, CXCL12 (also known as SDF-1α), to CXCR4.
| Inhibitor | Type | [125I]-SDF-1α Binding IC50 (nM) | Reference(s) |
| This compound | Cyclic Pentapeptide | 4.5 | [1][2] |
| This compound Analogue (Nal-Gly substituted) | Cyclic Pentapeptide | 4.2 | [2] |
| Plerixafor (AMD3100) | Small Molecule | ~20-651 | [1] |
| T140 | 14-residue Peptide | ~2.5-4 | [1] |
| IT1t | Isothiourea Small Molecule | 2.1 - 8.0 | [1] |
| LY2510924 | Cyclic Peptide | 0.079 | [1] |
Key Experiments and Controls
To thoroughly characterize the inhibitory function of this compound, a series of in vitro assays are recommended. Each assay should include specific positive and negative controls to ensure the validity of the results.
Competitive Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with CXCL12 for binding to CXCR4.
-
Positive Controls:
-
Unlabeled CXCL12 (SDF-1α): To establish the baseline for competitive binding.
-
Other known CXCR4 antagonists (e.g., AMD3100, T140): To compare the inhibitory potency of this compound against established standards.[1]
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO or sterile water): To determine the baseline binding of the radioligand in the absence of an inhibitor.
-
A non-specific peptide or small molecule: To ensure that the observed inhibition is specific to CXCR4 antagonism and not a result of non-specific interactions.
-
Cell Migration (Chemotaxis) Assay
A primary function of the CXCL12/CXCR4 axis is to mediate cell migration. This assay quantifies the ability of this compound to block this process.
-
Positive Control:
-
Negative Controls:
Calcium Mobilization Assay
CXCR4 activation by CXCL12 leads to a rapid and transient increase in intracellular calcium levels. This assay measures the ability of this compound to block this signaling event.[1]
-
Positive Control:
-
CXCL12 (SDF-1α): To stimulate calcium flux.
-
-
Negative Controls:
-
Vehicle control: To establish the baseline calcium levels.
-
An unrelated chemokine/receptor system: To demonstrate the specificity of this compound for CXCR4.
-
Western Blot Analysis for Downstream Signaling
The binding of CXCL12 to CXCR4 activates several downstream signaling pathways, including the PI3K/Akt and MAPK cascades.[7] Western blotting can be used to assess the phosphorylation and activation of key proteins in these pathways.
-
Positive Control:
-
Cell lysate from CXCL12-stimulated cells: To show the activated (phosphorylated) state of downstream signaling proteins like Akt and Erk.[7]
-
-
Negative Controls:
-
Cell lysate from unstimulated cells: To show the basal level of phosphorylation.
-
Vehicle control-treated cells: To control for any effects of the solvent.
-
Experimental Protocols
Transwell Cell Migration Assay Protocol
This protocol is designed to assess the inhibitory effect of this compound on CXCL12-induced cell migration.
Materials:
-
Cells expressing CXCR4 (e.g., Jurkat cells, certain cancer cell lines)
-
Serum-free cell culture medium
-
Recombinant human CXCL12 (SDF-1α)
-
This compound stock solution (dissolved in an appropriate solvent like sterile water or DMSO)
-
24-well transwell plates (8 µm pore size)
-
Cell staining solution (e.g., Crystal Violet or Hoechst stain)
Procedure:
-
Cell Preparation: Culture CXCR4-expressing cells and serum-starve them for 4-6 hours before the assay. Resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.
-
Preparation of Controls and Test Conditions:
-
Negative Control (Basal Migration): Add 600 µL of serum-free medium to the lower chamber of the transwell plate.
-
Positive Control (Maximal Migration): Add 600 µL of serum-free medium containing an optimal concentration of CXCL12 (e.g., 100 ng/mL) to the lower chamber.
-
This compound Treatment: In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C. Include a vehicle control (solvent only).
-
-
Assay Setup: Add 100 µL of the pre-incubated cell suspension to the upper chamber of the transwell inserts. Place the inserts into the lower chambers containing the prepared media.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours. The optimal incubation time should be determined empirically for the specific cell line.
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the CXCL12-only control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50.
Visualizing Key Processes
To better understand the context of this compound experiments, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of delivering the chemokine SDF-1α in a matrix-bound manner on myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validate User [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
Validating FC131's Impact on Downstream Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the C-X-C chemokine receptor type 4 (CXCR4), understanding the precise effects of antagonists on downstream signaling is paramount. This guide provides an objective comparison of FC131, a potent cyclopentapeptide CXCR4 antagonist, with other well-established alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the signaling pathways and workflows to facilitate a comprehensive evaluation.
Comparative Analysis of CXCR4 Antagonists
This compound effectively inhibits the binding of the natural ligand, CXCL12 (also known as SDF-1), to the CXCR4 receptor, thereby blocking the initiation of multiple downstream signaling cascades. To contextualize its performance, we compare it with other notable CXCR4 inhibitors: the small molecule AMD3100 (Plerixafor) and the 14-residue peptide T140.
Quantitative Data Presentation
The following tables summarize the inhibitory potency (IC50) of this compound and its alternatives in various assays. Lower IC50 values indicate greater potency.
Table 1: In Vitro Binding Affinity
| Compound | Type | Assay | Cell Line | IC50 (nM) | Reference(s) |
| This compound | Cyclic Peptide | [¹²⁵I]-SDF-1 Binding | HEK293 | 4.5 | [1] |
| AMD3100 | Bicyclam Small Molecule | [¹²⁵I]-SDF-1 Binding | Various | ~20-651 | [2] |
| T140 | 14-residue Peptide | [¹²⁵I]-SDF-1 Binding | Various | ~2.5-4 | [2] |
Table 2: Inhibition of CXCL12-Induced Calcium Mobilization
| Compound | Type | Cell Line | IC50 (nM) | Reference(s) |
| This compound | Cyclic Peptide | U87.CD4.CXCR4 | Not explicitly found | |
| AMD3100 | Bicyclam Small Molecule | U87.CD4.CXCR4 | 723.0 ± 99.1 | [3][4] |
| T140 | 14-residue Peptide | U87.CD4.CXCR4 | 1.2 ± 0.17 | [3][4] |
Table 3: Inhibition of CXCL12-Induced Chemotaxis
| Compound | Type | Cell Line | IC50 (nM) | Reference(s) |
| This compound | Cyclic Peptide | Not explicitly found | Not explicitly found | |
| AMD3100 | Bicyclam Small Molecule | U87.CD4.CXCR4 | Not explicitly found | |
| T140 | 14-residue Peptide | U87.CD4.CXCR4 | Not explicitly found |
Note: IC50 values can vary between studies depending on the specific experimental conditions, including cell lines, ligand concentrations, and assay formats. Direct comparison should be made with caution when data is not from a head-to-head study.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided.
Caption: CXCL12/CXCR4 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Validating this compound's Effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the transient increase in intracellular calcium concentration induced by CXCL12.
-
Cell Preparation:
-
Plate CXCR4-expressing cells (e.g., U87.CD4.CXCR4 or SupT1) in a 96-well black-walled plate and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of this compound or an alternative antagonist for a specified time.
-
Use a fluorometric imaging plate reader (FLIPR) or flow cytometer to establish a baseline fluorescence reading.
-
Stimulate the cells with a pre-determined concentration of CXCL12.
-
Record the change in fluorescence over time.
-
-
Data Analysis:
-
The inhibitory effect of the antagonist is determined by measuring the reduction in the CXCL12-induced fluorescence signal.
-
Calculate IC50 values from the dose-response curves.[5]
-
Western Blot for ERK and AKT Phosphorylation
This protocol details the detection of changes in the phosphorylation status of key downstream signaling proteins, ERK and AKT.
-
Cell Lysis and Protein Quantification:
-
Culture CXCR4-expressing cells and serum-starve overnight.
-
Pre-treat cells with this compound or other antagonists at various concentrations for 1-2 hours.
-
Stimulate cells with CXCL12 for a short period (e.g., 5-15 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Determine the concentration-dependent inhibition of ERK and AKT phosphorylation by the antagonists.
-
Chemotaxis Assay (Transwell)
This assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a CXCL12 gradient.
-
Assay Setup:
-
Place Transwell inserts (with an appropriate pore size, e.g., 5-8 µm) into a 24-well plate.
-
Add media containing CXCL12 to the lower chamber.
-
In the upper chamber, add a suspension of CXCR4-expressing cells that have been pre-treated with various concentrations of this compound or other antagonists.
-
-
Incubation and Cell Staining:
-
Incubate the plate for several hours to allow for cell migration.
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert with a stain such as crystal violet.
-
-
Data Analysis:
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Calculate the percentage of inhibition of migration for each antagonist concentration and determine the IC50 value.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
Assessing the Specificity of FC131 for CXCR4: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise targeting of cellular receptors is paramount. This guide provides an objective comparison of FC131, a potent antagonist of the C-X-C chemokine receptor 4 (CXCR4), against other notable alternatives. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document aims to facilitate an informed assessment of this compound's specificity and utility in CXCR4-targeted research and therapeutic development.
Introduction to CXCR4 and the Role of this compound
The CXCR4 receptor, a G-protein coupled receptor (GPCR), and its endogenous ligand, CXCL12 (also known as SDF-1), are integral to a multitude of physiological and pathological processes. This signaling axis governs cell migration, making it a key player in immune responses, HIV-1 entry into host cells, cancer metastasis, and the mobilization of hematopoietic stem cells.[1] Consequently, CXCR4 has emerged as a significant therapeutic target.
This compound is a cyclic pentapeptide antagonist of CXCR4, developed from a library of molecules designed to mimic the critical residues of the well-known CXCR4 antagonist, T140.[1] Its primary mechanism of action is the direct, high-affinity binding to CXCR4, which competitively inhibits the binding of CXCL12 and subsequently blocks downstream signaling pathways.[1]
Comparative Analysis of CXCR4 Antagonists
The efficacy of CXCR4 inhibitors is primarily evaluated through their binding affinity and functional inhibition of receptor-mediated responses. The following tables summarize the available quantitative data for this compound and its key competitors.
In Vitro Binding Affinity
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological function. In the context of CXCR4, this is often determined through competitive binding assays where the inhibitor competes with a radiolabeled ligand, such as [¹²⁵I]-SDF-1 or [¹²⁵I]-FC131, for binding to the receptor.
| Inhibitor | Type | Assay | Cell Line | IC50 (nM) |
| This compound | Cyclic Pentapeptide | [¹²⁵I]-SDF-1 Binding | HEK293 | 4.5 |
| This compound Analogue (Nal-Gly substituted) | Cyclic Pentapeptide | [¹²⁵I]-SDF-1 Binding | HEK293 | 4.2[2] |
| Plerixafor (AMD3100) | Small Molecule | CXCL12 Binding | CCRF-CEM | 44[3] |
| T140 | 14-residue Peptide | [¹²⁵I]-SDF-1α Binding | HEK293 | Nanomolar range[4] |
| Pentixafor ([⁶⁸Ga]Pentixafor) | Cyclic Pentapeptide | [¹²⁵I]this compound Binding | Jurkat | - |
Note: Direct comparison of IC50 values should be approached with caution as experimental conditions can vary between studies.
Specificity and Selectivity
In contrast, the small molecule antagonist AMD3100 has been shown to be highly specific for CXCR4. Studies using calcium flux assays have demonstrated no interaction of AMD3100 with a broad range of other chemokine receptors, including CXCR1 through CXCR3 and CCR1 through CCR9.[5]
Experimental Methodologies
To ensure a thorough understanding of the data presented, detailed protocols for the key experiments cited are provided below.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for CXCR4 by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cells: HEK293 cells stably expressing human CXCR4 or Jurkat T-cells (which endogenously express CXCR4).
-
Radioligand: [¹²⁵I]-SDF-1α or [¹²⁵I]-FC131.
-
Test Compounds: this compound and other CXCR4 antagonists.
-
Buffers: Binding buffer (e.g., Tris-HCl with BSA and MgCl₂), wash buffer.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Cell Membrane Preparation:
-
Culture and harvest CXCR4-expressing cells.
-
Homogenize cells in a cold lysis buffer with protease inhibitors.
-
Perform differential centrifugation to isolate the cell membrane fraction.
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of the radioligand.
-
Add serial dilutions of the test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay
This functional assay assesses the ability of an antagonist to block the intracellular calcium influx triggered by CXCL12 binding to CXCR4.
Materials:
-
Cells: CXCR4-expressing cells (e.g., Jurkat T-cells).
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Agonist: Recombinant human CXCL12/SDF-1α.
-
Test Compounds: this compound and other CXCR4 antagonists.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Preparation: Culture and harvest CXCR4-expressing cells.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of the test compound.
-
Signal Measurement:
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a fixed concentration of CXCL12 into each well to stimulate the cells.
-
Immediately record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Calculate the percentage of inhibition of the CXCL12-induced calcium response for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the antagonist and fit the data to determine the IC50 value.
-
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant gradient.
Materials:
-
Cells: Jurkat T-cells or other CXCR4-expressing migratory cells.
-
Chemoattractant: Recombinant human CXCL12/SDF-1α.
-
Test Compounds: this compound and other CXCR4 antagonists.
-
Assay Plates: Transwell inserts (e.g., 24-well plate with 5 µm pore size inserts).
-
Detection Method: Cell counting, flow cytometry, or a colorimetric assay (e.g., MTT).
Procedure:
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add media containing CXCL12 to the lower chamber of the wells.
-
In a separate tube, pre-incubate the cells with varying concentrations of the test compound.
-
-
Cell Seeding: Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C for a period sufficient to allow cell migration (e.g., 4 hours).
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a chosen detection method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
-
Visualizing Key Biological and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the CXCR4 signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
Caption: CXCR4 signaling cascade initiated by CXCL12 and inhibited by this compound.
Caption: Workflow for assessing the specificity and potency of a CXCR4 antagonist.
Conclusion
This compound is a potent antagonist of the CXCR4 receptor, demonstrating low nanomolar efficacy in receptor binding assays. Its performance is comparable, and in some aspects superior, to other peptide-based inhibitors and significantly more potent in binding assays than the small molecule inhibitor Plerixafor (AMD3100).[6] However, a comprehensive assessment of its specificity requires further investigation into its binding affinity for a broader range of chemokine receptors. The experimental protocols provided in this guide offer a standardized framework for the comparative evaluation of this compound and other emerging CXCR4 inhibitors, thereby facilitating informed decisions in the pursuit of novel therapeutics targeting the CXCL12/CXCR4 axis.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent CXCR4 Antagonists Containing Amidine Type Peptide Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amyloid.co [amyloid.co]
- 4. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemokine receptor inhibition by AMD3100 is strictly confined to CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of FC131: A Guide for Laboratory Professionals
Immediate Safety and Disposal Plan
At its core, the disposal of FC131 requires treating all contaminated materials as hazardous chemical waste.[1] This includes not only the compound itself but also any items that have come into contact with it, such as pipette tips, vials, gloves, and other labware.[1] Segregation of waste is paramount to prevent unintended chemical reactions and to ensure proper disposal streams.
A structured approach to waste management is essential. Laboratories should adhere to the following key principles for hazardous waste disposal:
-
Proper Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical contents.[2][3][4] Containers should be kept closed except when adding waste and stored in a designated, secure area away from incompatible materials.[2][5]
-
Secondary Containment: To mitigate the risk of spills, all liquid hazardous waste should be stored in secondary containment.[2]
-
Avoid Improper Disposal: Never dispose of hazardous chemicals down the drain, in regular trash, or through evaporation.[2]
-
Regular Pick-ups: Schedule regular waste pick-ups to avoid accumulating large quantities of hazardous materials in the laboratory.[2]
Quantitative Data Summary
For safe handling and accurate experimental work, understanding the basic chemical properties of this compound is crucial.
| Property | Value |
| Molecular Formula | C36H47N11O6 |
| Molecular Weight | 729.84 |
| CAS Number | 606968-52-9 |
Experimental Protocols: Reconstitution of Lyophilized this compound
A common procedure involving this compound is its reconstitution from a lyophilized powder for experimental use. The following protocol outlines the safe execution of this process:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including a lab coat, chemical-resistant gloves (nitrile is recommended), and safety goggles.[1]
-
Containment: Perform all reconstitution steps within a certified chemical fume hood to prevent inhalation of the powdered compound.[1]
-
Solvent Addition: Using a calibrated pipette, slowly add the appropriate solvent down the side of the vial to avoid disturbing the powder.
-
Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking.[1]
-
Labeling: Clearly label the reconstituted solution with the compound name, concentration, date, and solvent used.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste materials.
Caption: Logical workflow for the safe handling and disposal of this compound.[1]
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, microfuge tubes, gloves, and empty vials, should be considered hazardous solid waste.[1] These items must be collected in a designated, properly labeled, and sealable container.[1][2]
-
Liquid Waste: Any unused or expired this compound solutions, as well as the first rinse of any container that held the compound, must be collected as hazardous liquid waste.[1][2] This waste should be stored in a compatible, leak-proof container with a secure cap.[2]
2. Container Management:
-
Labeling: As soon as waste is added, affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical name (this compound), and the accumulation start date.[2][4]
-
Condition: Ensure waste containers are in good condition, free from leaks or rust.[5]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[2][5]
3. Disposal of Empty Containers:
-
To be considered "empty," a container must be triple-rinsed.[3][5]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[2]
-
Subsequent rinses with a non-hazardous solvent (like water, if appropriate) can typically be disposed of down the drain, but institutional policies should be verified.
-
Once triple-rinsed and air-dried, the original labels on the container must be defaced or removed before disposal in the regular trash or glass recycling.[2][3]
4. Requesting Waste Pickup:
-
Once a waste container is full or has reached the designated accumulation time limit set by your institution, a waste pickup should be requested from your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste vendor.[2]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Guidance for Handling FC131
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of potent compounds such as FC131, a CXCR4 antagonist, is of utmost importance. In the absence of a publicly available Safety Data Sheet (SDS) for this compound, this guide offers crucial safety and logistical information derived from established protocols for managing potent cyclic peptides in a laboratory environment.
Personal Protective Equipment (PPE) and Handling Procedures
A thorough approach to personal protection is vital to minimize exposure when working with this compound. The following table outlines the recommended PPE and handling protocols.
| Category | Requirement | Details |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Must comply with ANSI Z87.1 standards to protect from splashes. For procedures with a high risk of splashing, a face shield may be necessary.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Gloves should be inspected for integrity before use and replaced immediately if contaminated. Double-gloving is recommended when handling potent compounds.[1] |
| Body Protection | Laboratory coat. | A long-sleeved, buttoned lab coat is essential to shield skin and clothing. For handling highly potent compounds, an impermeable gown may be required.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | The handling of lyophilized (powdered) this compound should be performed in a chemical fume hood to prevent the inhalation of dust.[1] If a fume hood is unavailable, a respirator might be necessary.[1] |
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol details the steps for the safe reconstitution of lyophilized this compound powder for experimental applications.
1. Personal Protective Equipment:
-
Don all required PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
2. Containment:
-
Carry out all reconstitution procedures within a chemical fume hood to minimize the risk of inhalation.[1]
3. Dissolution:
-
Tightly close the vial and gently vortex or swirl to ensure the peptide is fully dissolved.
-
Avoid vigorous shaking, as it can damage the peptide.
4. Labeling:
-
Clearly label the vial with the compound name, concentration, date of reconstitution, and the solvent used.
Operational and Disposal Plan
A comprehensive plan for the entire lifecycle of this compound within the laboratory is critical for ensuring safety and compliance.
Waste Identification:
-
All materials that have come into contact with this compound, such as pipette tips, vials, and gloves, must be treated as chemical waste.[1]
Segregation:
-
Separate solid and liquid waste into distinctly labeled, sealed containers.
Disposal:
-
Dispose of all this compound waste in accordance with local, state, and federal regulations.[1]
-
Do not pour chemical waste down the drain.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
